5-Methyl-2-(trifluoromethyl)benzyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCECDRXXOHBVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590666 | |
| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-86-9 | |
| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methyl-2-(trifluoromethyl)benzyl bromide CAS number
An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)benzyl bromide, a key fluorinated building block in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental properties, a validated synthesis protocol, its reactivity profile, and its significant applications, particularly in medicinal chemistry. Emphasis is placed on the scientific rationale behind its use and handling, ensuring both practical utility and a deep understanding of its chemical behavior. This guide consolidates critical technical data, safety protocols, and application-based insights to facilitate its effective and safe use in the laboratory.
Compound Identification and Physicochemical Properties
5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted toluene derivative featuring a bromomethyl group ortho to a trifluoromethyl group, and a methyl group in the para position. These functional groups make it a valuable reagent for introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into target molecules.
Chemical Structure:
Caption: Chemical structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
| CAS Number | 886502-86-9 | [1][2][3] |
| Synonym | 2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | [2] |
| Molecular Formula | C₉H₈BrF₃ | [2][3] |
| Molecular Weight | 253.06 g/mol | [2][3] |
| MDL Number | MFCD06660296 | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| InChI Key | DCECDRXXOHBVSH-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanistic Rationale
The most direct and common synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide involves the bromination of the corresponding alcohol, 5-Methyl-2-(trifluoromethyl)benzyl alcohol. This transformation is reliably achieved using phosphorus tribromide (PBr₃), a standard reagent for converting primary and secondary alcohols to alkyl bromides.
Expertise & Causality: The choice of PBr₃ is predicated on its high efficiency and the relatively mild conditions required. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This pathway is favored for primary benzylic alcohols as it minimizes the formation of carbocationic intermediates that could lead to side reactions. Toluene is often used as a solvent due to its inertness under these conditions and its ability to dissolve the starting material.[4]
Experimental Protocol: Synthesis via Bromination of Alcohol
-
Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Methyl-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of phosphorus tribromide (PBr₃, approx. 0.4 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 5-Methyl-2-(trifluoromethyl)benzyl bromide, is obtained as a residue and can be purified further by vacuum distillation if necessary.[4]
Caption: Workflow for the synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide is dominated by the benzylic bromide, which is an excellent leaving group. This makes the compound a potent electrophile in nucleophilic substitution reactions.
-
Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.[5] The reaction can proceed via an Sₙ1 or Sₙ2 mechanism. While it is a primary halide, the formation of a resonance-stabilized benzylic carbocation can favor an Sₙ1 pathway, especially with weak nucleophiles.[6]
Caption: General Sₙ2 reactivity profile of a benzyl bromide.
Role in Drug Design and Development:
The incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[7] The -CF₃ group is highly lipophilic and a strong electron-withdrawing group, which can profoundly modulate a drug candidate's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Binding Affinity: The -CF₃ group can alter the pKa of nearby functional groups and participate in favorable interactions (e.g., dipole-dipole, fluorine-bonding) with protein targets, enhancing binding affinity.
-
Lipophilicity & Permeability: Increased lipophilicity can improve a molecule's ability to cross cell membranes.[7]
The "magic methyl" effect is another well-documented phenomenon in drug discovery, where the addition of a methyl group can lead to significant, sometimes unexpected, improvements in potency or pharmacokinetic properties.[8] The methyl group in the 5-position of this reagent can fill a hydrophobic pocket in a target protein, enhancing binding affinity and selectivity.[8]
Therefore, 5-Methyl-2-(trifluoromethyl)benzyl bromide serves as a specialized building block to simultaneously introduce both the beneficial -CF₃ group and a strategic methyl group, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.[9]
Analytical Characterization
To ensure the identity and purity of synthesized 5-Methyl-2-(trifluoromethyl)benzyl bromide, a combination of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the benzylic methylene protons (-CH₂Br) around 4.5-4.8 ppm, aromatic protons in the 7.2-7.6 ppm region, and the methyl group (-CH₃) singlet around 2.4 ppm.
-
¹³C NMR: Will display distinct signals for each of the nine carbon atoms.
-
¹⁹F NMR: Will show a sharp singlet for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).[10]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight (253.06 g/mol ) and show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in ~1:1 ratio).[11]
-
Infrared (IR) Spectroscopy: Will show characteristic C-H stretching frequencies for the aromatic and aliphatic protons, as well as strong C-F stretching bands.
Safety, Handling, and Storage
Trustworthiness & Self-Validation: Adherence to strict safety protocols is non-negotiable when handling benzyl bromide derivatives. These compounds are potent lachrymators and are corrosive. The protocols described below are standard best practices in chemical research laboratories.
Hazard Identification:
-
Classification: Causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1). May cause respiratory irritation.[1][12]
-
Primary Hazards: Corrosive, Lachrymator (causes tearing).[13]
Table 2: Recommended Handling and Storage Procedures
| Protocol | Specification | Rationale |
| Engineering Controls | Use exclusively within a certified chemical fume hood. | To prevent inhalation of corrosive and irritating vapors.[1] |
| Personal Protective Equipment (PPE) | - Nitrile or neoprene gloves.- Chemical safety goggles and a face shield.- Flame-retardant lab coat. | To prevent skin and eye contact with the corrosive liquid.[12] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and flame. | To minimize exposure risk and prevent accidental ignition.[14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Store locked up. | To prevent degradation from moisture and ensure containment.[1][13] |
| Incompatible Materials | Strong bases, strong oxidizing agents, moisture. | To avoid vigorous or hazardous reactions.[12] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | To mitigate severe eye damage.[1][13] |
| First Aid (Skin) | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | To minimize chemical burns.[1] |
Conclusion
5-Methyl-2-(trifluoromethyl)benzyl bromide is a highly valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. Its structure is strategically designed to leverage the well-established benefits of both trifluoromethyl and methyl groups in modulating the biological activity and pharmacokinetic profiles of molecules. This guide has provided a detailed framework for its synthesis, safe handling, and application, grounded in established chemical principles and safety standards. As the demand for more effective and safer drugs continues to grow, the importance of such precisely functionalized building blocks in the synthetic chemist's toolbox will only increase.
References
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National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.[Link]
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ACS Publications. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.[Link]
- Google Patents.CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
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ResearchGate. Scale-up reactions and synthetic applications.[Link]
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The Royal Society of Chemistry. Supplementary Information - Highly regioselective and sustainable solar click reaction.[Link]
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ACS Publications. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.[Link]
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MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.[Link]
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National Institutes of Health (NIH). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][5][15]benzothiazinium Chloride as Anticancer Agent.[Link]
-
American Chemical Society. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.[Link]
-
YouTube. [Chemistry] Benzyl bromide (CHCHBr) reacts rapidly with CHOH to afford benzyl methyl ether (CHC.[Link]
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The Royal Society of Chemistry. Supporting Information - Copper-catalyzed trifluoromethylation of aryl boronic acids.[Link]
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Wikipedia. Phenol.[Link]
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An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)benzyl bromide: A Keystone Reagent in Modern Synthesis
This guide provides an in-depth technical overview of 5-Methyl-2-(trifluoromethyl)benzyl bromide, a specialized reagent increasingly utilized by researchers in drug discovery and materials science. We will move beyond a simple cataloging of properties to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights for professionals in the chemical sciences.
Introduction: Strategic Design of a Building Block
5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted aromatic halide designed for the specific purpose of introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into a target molecule. Its utility stems from the unique and often synergistic properties conferred by its two key functional groups on the phenyl ring:
-
The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety is a cornerstone of modern medicinal chemistry. Its incorporation into a molecular scaffold can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity (which can improve membrane permeability), and modulate pKa, thereby altering the binding affinity of a drug candidate to its target.[1]
-
The Methyl (-CH₃) Group: The methyl group, while seemingly simple, is a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties.[2] It can improve target engagement through favorable van der Waals interactions, block unwanted metabolism, and fine-tune solubility and lipophilicity.
The specific 1,2,4-trisubstitution pattern of this reagent makes it a valuable building block for creating complex molecules with precisely controlled electronic and steric properties, particularly in the development of novel pharmaceuticals and agrochemicals.[3]
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The core properties of 5-Methyl-2-(trifluoromethyl)benzyl bromide are summarized below. While experimental physical constants such as boiling and melting points are not widely reported in the literature, data from close structural analogs are provided for reference.
Table 1: Core Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 5-Methyl-2-(trifluoromethyl)benzyl bromide | |
| Synonym(s) | 2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | [4] |
| CAS Number | 886502-86-9 | [5] |
| Molecular Formula | C₉H₈BrF₃ | [5] |
| Molecular Weight | 253.06 g/mol | [5] |
| Physical Form | Liquid (at ambient temperature) | [4] |
| Boiling Point | Data not available. For reference, 2-(Trifluoromethyl)benzyl bromide boils at 72 °C (7.5 mmHg). | [6] |
| Density | Data not available. For reference, 2-(Trifluoromethyl)benzyl bromide has a density of 1.571 g/mL. | [6] |
| InChI Key | DCECDRXXOHBVSH-UHFFFAOYSA-N | [4] |
Predicted Spectroscopic Data
Verifying the identity and purity of the reagent is critical. Based on its structure, the following nuclear magnetic resonance (NMR) signatures are expected in a CDCl₃ solvent:
-
¹H NMR:
-
Aromatic Region (7.1-7.6 ppm): Three distinct signals will be present. A singlet (or narrowly split doublet) for the proton between the methyl and trifluoromethyl groups, and two doublets corresponding to the other two aromatic protons, showing characteristic ortho coupling.
-
Benzylic Protons (~4.6 ppm): A sharp singlet integrating to 2H for the -CH₂Br protons. The strong deshielding is due to the adjacent bromine atom and the aromatic ring.
-
Methyl Protons (~2.4 ppm): A singlet integrating to 3H for the aryl -CH₃ group.
-
-
¹³C NMR:
-
Aromatic Carbons (125-140 ppm): Signals corresponding to the six aromatic carbons, with characteristic splitting for the carbon attached to the -CF₃ group (¹J_CF_) and smaller coupling for adjacent carbons (²J_CF_, ³J_CF_).
-
Trifluoromethyl Carbon (~124 ppm): A quartet due to coupling with the three fluorine atoms (¹J_CF_ ≈ 272 Hz).
-
Benzylic Carbon (~30 ppm): The signal for the -CH₂Br carbon.
-
Methyl Carbon (~21 ppm): The signal for the aryl -CH₃ carbon.
-
-
¹⁹F NMR:
-
A sharp singlet around -62 to -63 ppm is expected for the -CF₃ group.
-
Synthesis Protocol: From Alcohol to Halide
The most reliable and common method for preparing benzyl bromides is through the bromination of the corresponding benzyl alcohol. This approach offers high yields and avoids the potential for ring bromination that can occur with radical bromination of the corresponding toluene.
The protocol below is adapted from a standard procedure for a structurally similar compound and is a self-validating system for producing high-purity 5-Methyl-2-(trifluoromethyl)benzyl bromide from its alcohol precursor.[6][7]
Experimental Protocol: Synthesis via PBr₃
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Dissolve 1.0 equivalent of 5-Methyl-2-(trifluoromethyl)benzyl alcohol in anhydrous toluene (approx. 5 mL per gram of alcohol).
-
Bromination: Charge the dropping funnel with a solution of phosphorus tribromide (PBr₃, approx. 0.4 equivalents) in anhydrous toluene. Add the PBr₃ solution dropwise to the stirred alcohol solution at 0-5 °C (ice bath).
-
Causality: The slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts, such as phosphite esters.[7]
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over ice water. Transfer to a separatory funnel and extract the aqueous phase three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acidic residue), and finally with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: The resulting crude oil is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography.
Caption: Synthesis workflow for 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Chemical Reactivity and Safe Handling
Mechanism of Action: The Sₙ2 Reaction
As a primary benzylic bromide, this reagent is a potent electrophile. It readily undergoes nucleophilic substitution, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The benzylic position is activated towards substitution because the transition state is stabilized by the adjacent aromatic ring.
The reactivity is influenced by the ring's substituents:
-
The -CF₃ group is strongly electron-withdrawing, which slightly destabilizes the developing positive charge on the benzylic carbon in an Sₙ1-like transition state. However, it also polarizes the C-Br bond, making the carbon more electrophilic and susceptible to nucleophilic attack.
-
The -CH₃ group is weakly electron-donating, which helps stabilize the transition state.
This electronic balance makes the reagent an efficient and predictable alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Caption: Generalized Sₙ2 reaction pathway for benzyl bromides.
Safety and Handling Protocol
This compound is corrosive and requires strict adherence to safety protocols. It causes severe skin burns and eye damage.
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. All waste must be disposed of according to local, state, and federal regulations.
Caption: Mandatory safe handling workflow for corrosive reagents.
Conclusion
5-Methyl-2-(trifluoromethyl)benzyl bromide is more than a simple alkylating agent; it is a strategically designed synthetic tool. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group provides a unique electronic profile that is highly valuable for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation chemical entities.
References
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PubChem. 3,5-Bis(trifluoromethyl)benzyl bromide. National Center for Biotechnology Information. [Link]. Accessed January 26, 2026.
-
[Application of methyl in drug design]. PubMed. [Link]. Accessed January 26, 2026.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]. Accessed January 26, 2026.
-
Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]. Accessed January 26, 2026.
-
Synthesis of meta-Bromovinylbenzene from Benzene. YouTube. [Link]. Accessed January 26, 2026.
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]. Accessed January 26, 2026.
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An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic routes for preparing 5-Methyl-2-(trifluoromethyl)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document will delve into the primary synthetic methodologies, offering field-proven insights into experimental choices, reaction mechanisms, and potential challenges.
Strategic Importance of 5-Methyl-2-(trifluoromethyl)benzyl bromide
5-Methyl-2-(trifluoromethyl)benzyl bromide serves as a crucial intermediate for introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into a wide range of organic molecules. This structural motif is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can modulate the acidity of nearby protons and influence intermolecular interactions.
Primary Synthetic Pathways
The synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide can be effectively achieved through two principal routes, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials, scalability, and desired purity of the final product.
Route 1: Free-Radical Bromination of 2,5-Dimethylbenzotrifluoride
This approach, a variation of the well-established Wohl-Ziegler reaction, utilizes a free-radical initiator to selectively brominate the benzylic methyl group of 2,5-dimethylbenzotrifluoride.[1][2]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[2]
-
Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating the initial bromine radical. The choice of initiator is often dictated by the reaction temperature and solvent.
-
Solvent: An inert solvent, typically carbon tetrachloride (CCl₄) or a more environmentally benign alternative like acetonitrile or trifluoromethylbenzene, is used to facilitate the reaction while remaining unreactive under the radical conditions.
Mechanism:
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism:
-
Initiation: The radical initiator decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,5-dimethylbenzotrifluoride to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, 5-Methyl-2-(trifluoromethyl)benzyl bromide, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Potential Side Reactions:
-
Over-bromination: The formation of the dibrominated product, 5-methyl-2-(dibromomethyl)benzyl bromide, can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.[2]
-
Aromatic Bromination: Although less favorable, bromination of the aromatic ring can occur as a side reaction.
Route 2: Bromination of 5-Methyl-2-(trifluoromethyl)benzyl alcohol
This method involves the conversion of the corresponding benzyl alcohol to the benzyl bromide using a suitable brominating agent. This is a common and effective strategy when the benzyl alcohol is readily available or easily synthesized.[2]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Brominating Agent: Phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) are the most commonly employed reagents for this transformation.[2] PBr₃ is often preferred for its high reactivity and the fact that the byproducts are easily removed during workup.
-
Solvent: Anhydrous, non-protic solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) are typically used to prevent unwanted side reactions.
Mechanism (with PBr₃):
The reaction of a benzyl alcohol with PBr₃ proceeds through the formation of a phosphite ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. The driving force for the reaction is the formation of the strong P-O bond.
Potential Side Reactions:
-
Formation of Phosphorus Byproducts: Incomplete reaction or the use of substoichiometric amounts of PBr₃ can lead to the formation of phosphorus-based byproducts that can complicate purification.[2]
-
Ether Formation: Under certain conditions, particularly with HBr, the formation of a dibenzyl ether can be a competing side reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Wohl-Ziegler Bromination of 2,5-Dimethylbenzotrifluoride
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 2,5-Dimethylbenzotrifluoride | 174.17 | 10.0 g | 0.0574 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.7 g | 0.0601 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.47 g | 0.00287 | 0.05 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dimethylbenzotrifluoride (10.0 g, 0.0574 mol), N-bromosuccinimide (10.7 g, 0.0601 mol), and carbon tetrachloride (200 mL).
-
Add azobisisobutyronitrile (0.47 g, 0.00287 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Protocol 2: Bromination of 5-Methyl-2-(trifluoromethyl)benzyl alcohol with PBr₃
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Methyl-2-(trifluoromethyl)benzyl alcohol | 190.16 | 10.0 g | 0.0526 | 1.0 |
| Phosphorus tribromide (PBr₃) | 270.69 | 5.69 g (1.95 mL) | 0.0210 | 0.4 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-Methyl-2-(trifluoromethyl)benzyl alcohol (10.0 g, 0.0526 mol) and anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (5.69 g, 0.0210 mol) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Separate the organic layer and wash it with a cold, saturated aqueous solution of sodium bicarbonate (2 x 75 mL) and then with brine (75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methyl-2-(trifluoromethyl)benzyl bromide.
-
Further purification can be achieved by vacuum distillation.
Visualizing the Synthesis Workflow
Caption: Synthetic routes to 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Safety and Handling
5-Methyl-2-(trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[3]
-
Inhalation: May cause respiratory irritation.[3]
-
Skin Contact: Causes severe skin burns and eye damage.[3]
-
Ingestion: Harmful if swallowed.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. A safety data sheet (SDS) should be consulted before handling this compound.[3]
Analytical Characterization
The identity and purity of the synthesized 5-Methyl-2-(trifluoromethyl)benzyl bromide should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the benzylic CH₂ protons (typically a singlet around 4.5-4.7 ppm), the aromatic protons, and the methyl protons.
-
¹³C NMR will show the corresponding carbon signals, with the benzylic carbon appearing in the range of 30-35 ppm.
-
¹⁹F NMR will show a singlet for the CF₃ group.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (253.06 g/mol for C₉H₈BrF₃).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H, C=C, and C-Br stretching frequencies.
Conclusion
The synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide can be reliably achieved through either free-radical bromination of the corresponding toluene derivative or by the bromination of the benzyl alcohol. The choice of the synthetic route will depend on the specific needs of the researcher, including starting material availability and scalability. Careful control of reaction conditions and appropriate safety precautions are paramount for the successful and safe synthesis of this valuable chemical intermediate.
References
- BenchChem. Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide. BenchChem. Accessed January 26, 2026.
- Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. 2019.
- PubChem. 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene.
- Wikipedia. N-Bromosuccinimide.
- PubChem. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Methyl-2-(trifluoromethyl)benzyl bromide. Thermo Fisher Scientific. October 10, 2023.
- ChemicalBook. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum. ChemicalBook. Accessed January 26, 2026.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. Accessed January 26, 2026.
- Leonard, M. S. Reaction of Alcohols with Phosphorus Tribromide. YouTube. October 29, 2013.
- Organic Chemistry Portal. Wohl-Ziegler Reaction. Organic Chemistry Portal. Accessed January 26, 2026.
Sources
Spectroscopic Data for 5-Methyl-2-(trifluoromethyl)benzyl bromide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-(trifluoromethyl)benzyl bromide (CAS No. 886502-86-9). Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics of the molecule and provides standardized protocols for data acquisition and interpretation. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis.
Introduction to 5-Methyl-2-(trifluoromethyl)benzyl bromide
5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted aromatic halide with the molecular formula C₉H₈BrF₃ and a molecular weight of 253.06 g/mol .[1] Its structure incorporates a toluene backbone with a trifluoromethyl group and a bromomethyl group at positions 2 and 1, respectively. This substitution pattern makes it a valuable building block in organic synthesis, particularly for the introduction of the 5-methyl-2-(trifluoromethyl)benzyl moiety in the development of novel pharmaceutical and agrochemical compounds. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure in any research and development setting.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a summary of the expected data, a detailed experimental protocol for acquiring such data, and an in-depth interpretation of the spectral features.
Molecular Structure and Spectroscopic Correlation
The structural features of 5-Methyl-2-(trifluoromethyl)benzyl bromide, including the aromatic ring, the electron-withdrawing trifluoromethyl group, the electron-donating methyl group, and the reactive bromomethyl group, give rise to a unique spectroscopic fingerprint. The interplay of these functional groups dictates the chemical environment of each atom and the molecule's vibrational modes and fragmentation patterns.
Figure 1: Molecular structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide with atom numbering for spectroscopic assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-Methyl-2-(trifluoromethyl)benzyl bromide in CDCl₃ is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | Ar-H |
| ~7.2 - 7.3 | d | 1H | Ar-H |
| ~7.1 - 7.2 | s | 1H | Ar-H |
| ~4.6 | s | 2H | -CH₂Br |
| ~2.4 | s | 3H | -CH₃ |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-2-(trifluoromethyl)benzyl bromide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2]
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides clear evidence for the structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide.
-
Aromatic Region (δ 7.1 - 7.6): The three protons on the aromatic ring will appear as distinct signals in the downfield region. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern. The proton ortho to the bromine is expected to be the most deshielded.
-
Benzylic Protons (δ ~4.6): The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet around 4.6 ppm. The electronegative bromine atom causes a significant downfield shift. The absence of coupling indicates no adjacent protons.
-
Methyl Protons (δ ~2.4): The three protons of the methyl (-CH₃) group will appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 5-Methyl-2-(trifluoromethyl)benzyl bromide in CDCl₃ is summarized below.
| Chemical Shift (δ) ppm | Assignment |
| ~139 | Ar-C (quaternary) |
| ~136 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 (q) | Ar-C-CF₃ (quaternary) |
| ~126 | Ar-CH |
| ~124 (q, J ≈ 275 Hz) | -CF₃ |
| ~32 | -CH₂Br |
| ~21 | -CH₃ |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Mode: Proton-decoupled
-
Number of scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
Aromatic Carbons (δ 126 - 139): Six signals are expected for the aromatic carbons, three for the protonated carbons and three for the quaternary carbons. The chemical shifts are influenced by the substituents.
-
Trifluoromethyl Carbon (δ ~124): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant of approximately 275 Hz is characteristic of a CF₃ group.[3]
-
Benzylic Carbon (δ ~32): The carbon of the bromomethyl group will appear in the upfield region, shifted downfield by the attached bromine.
-
Methyl Carbon (δ ~21): The methyl carbon will resonate at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Br) |
| 1610, 1480 | Medium-Strong | Aromatic C=C stretch |
| 1350 - 1100 | Strong | C-F stretch |
| ~1210 | Strong | C-Br stretch |
| 850 - 800 | Strong | C-H out-of-plane bend (aromatic substitution) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As 5-Methyl-2-(trifluoromethyl)benzyl bromide is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Processing: Perform a background subtraction using the spectrum of the empty salt plates.
Interpretation of the IR Spectrum
The IR spectrum will confirm the presence of the key functional groups.
-
C-H Stretching: The spectrum will show distinct absorption bands for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.[4]
-
Aromatic C=C Stretching: Absorptions in the 1610-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[4]
-
C-F Stretching: The strong absorption bands in the 1350-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.
-
C-Br Stretching: A strong absorption around 1210 cm⁻¹ is expected for the C-Br stretching vibration.
-
Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region can provide information about the 1,2,4-trisubstitution pattern on the benzene ring.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 252/254 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 173 | High | [M-Br]⁺ (Loss of bromine) |
| 153 | Moderate | [M-Br-HF]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: 50 - 500 amu
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Interpretation of the Mass Spectrum
The mass spectrum will confirm the molecular weight and provide structural information through its fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a doublet at m/z 252 and 254 with approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Base Peak ([M-Br]⁺): The most abundant fragment ion (base peak) is expected at m/z 173, corresponding to the loss of the bromine atom to form the relatively stable 5-methyl-2-(trifluoromethyl)benzyl carbocation. The stability of this benzylic carbocation contributes to the high intensity of this peak.[6][7]
-
Other Fragments: Further fragmentation may occur, leading to other characteristic ions such as the tropylium ion at m/z 91.
Workflow for Spectroscopic Analysis
A systematic workflow is crucial for the comprehensive spectroscopic characterization of 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Figure 2: A generalized workflow for the spectroscopic characterization of 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Methyl-2-(trifluoromethyl)benzyl bromide. The expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols and interpretation guidelines, serve as a valuable resource for researchers and scientists working with this compound. The combination of these spectroscopic techniques allows for unambiguous structure elucidation and purity assessment, ensuring the integrity of experimental results in research and development.
References
- Supporting Information for a scientific article. (n.d.).
- Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. (2026, January 26). Organic Letters - ACS Publications.
- 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025, August 7). ResearchGate.
- Benzene, (trifluoromethyl)-. (n.d.). NIST WebBook.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024, June 19). Organic Letters - ACS Publications.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- Table 1 Crystal data and structure tenement parameters of N-benzyl-. (n.d.). ResearchGate.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). RSC Publishing.
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube.
- A convenient synthesis and structures analysis of multi substituted benzene by alkanes containing fluorine and other groups. (2025, August 7). ResearchGate.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). Journal of the American Chemical Society.
- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy.
- 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Benzyl bromide(100-39-0) MS spectrum. (n.d.). ChemicalBook.
- (5S)-N-Benzyl-5-(bromomethyl)-5-methyloxazolidine-2,4-dione - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Benzyl bromide (T3D1776). (2009, June 22). T3DB.
- Photoredox catalysis. (n.d.). Wikipedia.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- 5-Methyl-2-(trifluoromethyl)benzyl bromide. (n.d.). Sigma-Aldrich.
- 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR spectrum. (n.d.). ChemicalBook.
- Pentafluorobenzyl bromide. (n.d.). PubChem.
- 5-Fluoro-2-(trifluoromethyl)benzyl bromide. (n.d.). Oakwood Chemical.
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The Alchemist's Guide to 5-Methyl-2-(trifluoromethyl)benzyl bromide: A Technical Treatise on Safe Handling and Effective Utilization
For the modern researcher, scientist, and drug development professional, the quest for novel molecular architectures is relentless. In this pursuit, reagents that offer unique structural motifs are invaluable. 5-Methyl-2-(trifluoromethyl)benzyl bromide is one such compound, a potent electrophile prized for its ability to introduce the trifluoromethyl- and methyl-substituted benzyl moiety. This functional group is of significant interest in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.
However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a profound respect for its hazardous nature. This guide moves beyond a mere recitation of safety protocols; it delves into the chemical rationale behind them, offering a framework for not only safe handling but also for its effective and predictable application in the laboratory.
Understanding the Beast: Physicochemical Properties and Inherent Reactivity
Before one can tame a reagent, one must understand its nature. 5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted benzyl bromide, and its reactivity is a direct consequence of this classification.
Table 1: Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)benzyl bromide
| Property | Value | Source |
| CAS Number | 886502-86-9 | Thermo Fisher Scientific |
| Molecular Formula | C₉H₈BrF₃ | Thermo Fisher Scientific |
| Molecular Weight | 253.06 g/mol | Thermo Fisher Scientific |
| Appearance | Colorless to light yellow liquid | Thermo Fisher Scientific |
| Boiling Point | Not determined | Thermo Fisher Scientific |
| Melting Point | Not determined | Thermo Fisher Scientific |
| Density | Not determined | Thermo Fisher Scientific |
The key to its reactivity lies in the benzylic bromide. The C-Br bond is polarized, rendering the benzylic carbon highly electrophilic. Furthermore, benzyl halides are prone to both Sₙ1 and Sₙ2 nucleophilic substitution reactions. The stability of the resulting benzylic carbocation, due to resonance delocalization into the aromatic ring, makes the Sₙ1 pathway particularly favorable, especially with weaker nucleophiles.
The presence of the electron-withdrawing trifluoromethyl group at the ortho position significantly influences the electronic properties of the aromatic ring and the benzylic carbon. This can impact reaction rates and, in some cases, the regioselectivity of reactions on the aromatic ring itself. From a practical standpoint, this inherent reactivity means the compound will readily react with a wide range of nucleophiles, including water, alcohols, and amines. This underscores the critical need for anhydrous conditions during storage and handling to prevent decomposition.
A Fortress of Safety: Engineering Controls, Personal Protective Equipment, and Handling Protocols
Given its hazardous properties, a multi-layered approach to safety is paramount when working with 5-Methyl-2-(trifluoromethyl)benzyl bromide.
The Primary Line of Defense: Engineering Controls
Your first and most important shield is a properly functioning chemical fume hood. All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a fume hood to prevent inhalation of its corrosive and irritating vapors. An emergency eyewash station and safety shower must be immediately accessible.
The Last Bastion: Personal Protective Equipment (PPE)
The appropriate PPE is non-negotiable. The following table outlines the minimum requirements.
Table 2: Recommended Personal Protective Equipment
| Body Part | Equipment | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the corrosive liquid, which can cause severe eye damage. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact, which can cause severe burns. Inspect gloves for any signs of degradation before and during use. |
| Body | Flame-retardant lab coat | Protects against splashes and spills on clothing and skin. |
| Feet | Closed-toe shoes | Prevents injury from spills. |
The Ritual of Handling: Best Practices
-
Always work in a well-ventilated area, specifically a chemical fume hood.
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
When transferring, use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
In the Sanctum: Storage and Stability
5-Methyl-2-(trifluoromethyl)benzyl bromide is sensitive to moisture and light. Improper storage can lead to degradation, compromising experimental results and potentially creating unforeseen hazards.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and nucleophiles (including water).
-
Inert Atmosphere: For long-term storage and to maintain purity, it is advisable to store the compound under an inert atmosphere (nitrogen or argon).
When the Walls are Breached: Emergency Procedures
Accidents can happen even in the most prepared laboratories. A swift and correct response is crucial to mitigating harm.
Table 3: Emergency Response Protocols
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
In the event of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
The Art of Application: A Representative Experimental Protocol
To illustrate the practical application of 5-Methyl-2-(trifluoromethyl)benzyl bromide, the following is an adapted, representative protocol for an N-alkylation reaction. This protocol is for illustrative purposes and should be adapted based on the specific nucleophile and reaction scale.
N-Alkylation of a Primary Amine (Illustrative Example)
This procedure details the reaction of 5-Methyl-2-(trifluoromethyl)benzyl bromide with a generic primary amine in the presence of a non-nucleophilic base.
Materials:
-
5-Methyl-2-(trifluoromethyl)benzyl bromide
-
Primary amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe. Begin stirring to create a suspension.
-
Nucleophile Addition: Add the primary amine (1.0 equivalent) to the stirring suspension via syringe.
-
Electrophile Addition: Slowly add a solution of 5-Methyl-2-(trifluoromethyl)benzyl bromide (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature. The slow addition helps to control any potential exotherm.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine.
Visualizing the Workflow
Caption: A typical workflow for an N-alkylation reaction.
Waste Not, Want Not: Decontamination and Disposal
Proper disposal of hazardous waste is a legal and ethical responsibility.
-
Liquid Waste: All liquid waste containing 5-Methyl-2-(trifluoromethyl)benzyl bromide or its reaction byproducts should be collected in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel from purification, should be collected in a separate, labeled hazardous waste container.
-
Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone) into the liquid waste container. Subsequently, it can be washed with a quenching solution, such as a dilute solution of a non-volatile amine (e.g., diethylamine) in an appropriate solvent, before standard cleaning.
Conclusion: Mastery Through Understanding
5-Methyl-2-(trifluoromethyl)benzyl bromide is a valuable reagent for the synthesis of complex molecules in drug discovery and materials science. Its utility, however, is intrinsically linked to the respect and diligence with which it is handled. By understanding its chemical nature and the rationale behind the safety protocols, researchers can confidently and safely harness its synthetic potential. This guide provides a framework for that understanding, empowering the scientist to be not just a user of chemicals, but a true master of their craft.
References
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Wikipedia. (2023, November 29). Benzyl bromide. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
American Chemical Society. (2026, January 26). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. Retrieved from [Link]
-
DiRocco, D. A., et al. (2011). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 13(13), 3384-3387. Retrieved from [Link]
Methodological & Application
The Strategic Incorporation of the 5-Methyl-2-(trifluoromethyl)benzyl Moiety in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery, the strategic functionalization of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Among the vast array of chemical tools available to the medicinal chemist, fluorinated building blocks have garnered significant attention for their profound impact on a molecule's biological behavior. This technical guide delves into the application of a particularly valuable reagent, 5-Methyl-2-(trifluoromethyl)benzyl bromide , providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, supported by field-proven insights and detailed experimental protocols.
The Rationale for Trifluoromethylated Benzyl Scaffolds in Drug Design
The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a well-established strategy to enhance a drug candidate's properties.[1][2] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can lead to several advantageous modifications:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.[1]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of pKa: The inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic functionalities, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target binding.
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more favorable interactions with the target protein, such as enhanced hydrophobic interactions or dipole-dipole interactions, resulting in increased potency.[1]
The benzyl bromide moiety, in turn, is a highly effective and versatile alkylating agent, readily participating in nucleophilic substitution reactions to form stable ether, ester, or amine linkages.[3] The combination of these two functionalities in 5-Methyl-2-(trifluoromethyl)benzyl bromide creates a powerful building block for introducing a metabolically robust, lipophilic benzyl group into a wide range of molecular scaffolds.
Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)benzyl bromide
A thorough understanding of the physicochemical properties of a reagent is critical for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 886502-86-9 | [4] |
| Molecular Formula | C9H8BrF3 | [4] |
| Molecular Weight | 253.06 g/mol | [4] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, ACN, CH2Cl2) |
Applications in Medicinal Chemistry: Representative Syntheses
While specific examples for 5-Methyl-2-(trifluoromethyl)benzyl bromide are not extensively documented in publicly available literature, its application can be confidently inferred from the well-established reactivity of analogous trifluoromethylated benzyl bromides in the synthesis of bioactive molecules.[5][6] Below are representative applications demonstrating its potential utility.
Synthesis of Novel Antimicrobial Agents
Guanidine-containing compounds have shown a broad spectrum of antimicrobial activity.[6] The introduction of a lipophilic, metabolically stable benzyl group can enhance the interaction of these compounds with bacterial cell membranes. A plausible application of 5-Methyl-2-(trifluoromethyl)benzyl bromide is in the synthesis of novel benzyl guanidine derivatives. For instance, a series of benzyl guanidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some derivatives showing potent inhibitory activity.[6]
Development of Kinase Inhibitors for Oncology
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Many small-molecule EGFR inhibitors feature a substituted aromatic core. The 5-Methyl-2-(trifluoromethyl)benzyl moiety can be incorporated to probe the hydrophobic pocket of the kinase domain, potentially leading to enhanced potency and improved pharmacokinetic properties. In a relevant study, a new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors, with some compounds exhibiting excellent antitumor activities.[7]
Experimental Protocols: A Practical Guide
The following protocols are provided as a detailed guide for the application of 5-Methyl-2-(trifluoromethyl)benzyl bromide in common synthetic transformations. These are representative procedures and may require optimization for specific substrates.
Protocol for O-Alkylation of a Phenolic Substrate
This protocol describes a general procedure for the synthesis of a benzyl ether from a phenolic starting material.
Reaction Scheme:
Materials:
-
Phenolic substrate (1.0 eq)
-
5-Methyl-2-(trifluoromethyl)benzyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve/suspend the reactants (a concentration of 0.1-0.5 M with respect to the phenolic substrate is a good starting point).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.
-
Add 5-Methyl-2-(trifluoromethyl)benzyl bromide (1.1 eq) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl ether.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating phenols. Stronger bases like sodium hydride could be used for less acidic alcohols but may lead to side reactions.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions due to its ability to solvate cations while leaving the nucleophile relatively free. Acetonitrile (ACN) is another suitable alternative.
-
Equivalents: A slight excess of the benzyl bromide is used to ensure complete consumption of the limiting phenolic substrate. A larger excess of the base is used to drive the deprotonation equilibrium.
-
Workup: The aqueous workup is crucial for removing the inorganic salts and the high-boiling DMF solvent. The brine wash helps to break up any emulsions and further dry the organic layer.
Visualization of a General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a target molecule using 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Caption: General workflow for O-alkylation using 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Conclusion
5-Methyl-2-(trifluoromethyl)benzyl bromide is a valuable synthetic building block that allows for the strategic introduction of a fluorinated, lipophilic, and metabolically stable moiety into drug candidates. Its utility in the synthesis of potential antimicrobial and anticancer agents, among others, highlights its importance in modern medicinal chemistry. The provided protocols and workflow diagrams serve as a practical guide for researchers to effectively utilize this reagent in their drug discovery endeavors. As with any synthetic procedure, careful optimization and characterization are paramount to ensure the desired outcome and scientific rigor.
References
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Chem-Impex. (n.d.). 2-(Trifluoromethoxy)benzyl bromide. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed Central. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2025). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. Retrieved January 27, 2026, from [Link]
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Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Retrieved January 27, 2026, from [Link]
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American Chemical Society. (2024). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. ACS Publications. Retrieved January 27, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). Photoredox catalysis. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved January 27, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved January 27, 2026, from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Pentafluorobenzyl bromide. PubChem. Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols for N-alkylation with 5-Methyl-2-(trifluoromethyl)benzyl bromide
Introduction: The Strategic Importance of N-Benzylation in Medicinal Chemistry
The introduction of a benzyl group onto a nitrogen atom (N-benzylation) is a cornerstone transformation in the synthesis of pharmacologically active molecules. The benzyl moiety can impart crucial properties, such as increased lipophilicity, steric bulk, and can serve as a versatile handle for further chemical modifications. 5-Methyl-2-(trifluoromethyl)benzyl bromide is a particularly valuable reagent in this context. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methyl group provides a point for structural variation. This guide provides a detailed protocol for the N-alkylation of amines, amides, and nitrogen-containing heterocycles using this reagent, grounded in mechanistic principles and practical laboratory experience.
Mechanistic Insights: The SN2 Pathway and Substrate Reactivity
The N-alkylation with 5-Methyl-2-(trifluoromethyl)benzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4][5][6] In this concerted mechanism, the nitrogen nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single step.[2][7] The reaction rate is influenced by several factors, including the nucleophilicity of the nitrogen atom, steric hindrance around the reaction centers, the choice of solvent, and the base used.
Diagram of the SN2 Mechanism
Caption: The SN2 mechanism for N-alkylation.
Substrate-Specific Considerations
Amines: Managing Over-Alkylation
Primary and secondary amines are good nucleophiles for direct alkylation.[8] However, a significant challenge is over-alkylation, as the resulting secondary or tertiary amine is often more nucleophilic than the starting material.[9] This can lead to a mixture of products.[9] To favor mono-alkylation, an excess of the starting amine is often employed. For the synthesis of quaternary ammonium salts from tertiary amines, over-alkylation is not a concern, making this a straightforward transformation.[8]
Amides and Heterocycles: The Necessity of a Base
Amide nitrogens are significantly less nucleophilic due to the delocalization of the lone pair into the adjacent carbonyl group. Therefore, a strong base is required to deprotonate the amide, forming a more nucleophilic amidate anion.[10] Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or THF.[10]
Nitrogen-containing heterocycles such as imidazoles and isatins can also be effectively N-alkylated. A base is typically required to deprotonate the N-H bond, enhancing nucleophilicity. Milder bases like potassium carbonate (K₂CO₃) are often sufficient for these substrates.[7][11][12]
Experimental Protocol: N-Alkylation with 5-Methyl-2-(trifluoromethyl)benzyl bromide
This protocol provides a general framework for the N-alkylation of various nitrogen-containing substrates. Specific conditions may need to be optimized for individual substrates.
Safety Precautions
5-Methyl-2-(trifluoromethyl)benzyl bromide, like other benzyl bromides, is a lachrymator and corrosive.[13][14][15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials
-
Nitrogen-containing substrate (amine, amide, or heterocycle)
-
5-Methyl-2-(trifluoromethyl)benzyl bromide
-
Base (see table below)
-
Anhydrous solvent (see table below)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification reagents (e.g., water, brine, organic solvents for extraction, drying agent like MgSO₄ or Na₂SO₄)
General Procedure
-
To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate and the appropriate anhydrous solvent.
-
Add the selected base to the mixture and stir at room temperature for a duration suitable for the substrate (see table below). For amides, this step is crucial for deprotonation.
-
Slowly add a solution of 5-Methyl-2-(trifluoromethyl)benzyl bromide (typically 1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at the recommended temperature (see table below) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup by extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, recrystallization, or distillation as required.
Table of Recommended Reaction Conditions
| Substrate Class | Recommended Base | Recommended Solvent | Typical Temperature | Deprotonation Time (if applicable) |
| Primary/Secondary Amines | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temp. to 60 °C | N/A |
| Tertiary Amines | None (or mild base) | Acetonitrile or DMF | Room Temp. to 60 °C | N/A |
| Amides | NaH or Cs₂CO₃ | THF or DMF | 0 °C to Room Temp. | 30-60 minutes |
| Imidazoles/Pyrazoles | K₂CO₃ or NaH | Acetonitrile or DMF | Room Temp. to 80 °C | 15-30 minutes |
| Isatins | K₂CO₃ or DBU | DMF or Ethanol | Room Temp. to 140 °C | 10-20 minutes |
Experimental Workflow Diagram
Caption: A typical workflow for N-alkylation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently strong base (for amides/heterocycles). Low reaction temperature. Poor quality of alkylating agent. | Use a stronger base (e.g., NaH instead of K₂CO₃). Increase the reaction temperature. Use freshly prepared or purified 5-Methyl-2-(trifluoromethyl)benzyl bromide. |
| Over-alkylation (for primary/secondary amines) | The alkylated product is more nucleophilic. Stoichiometry of reagents. | Use a larger excess of the starting amine (2-5 equivalents). Add the benzyl bromide slowly to the amine solution. |
| Formation of Side Products | Elimination reaction (less likely for benzyl halides). Reaction with solvent. | Ensure anhydrous conditions. Choose a non-reactive solvent. |
| Difficult Purification | Similar polarity of starting material and product. Presence of quaternary ammonium salts. | Optimize chromatographic conditions. For quaternary salts, precipitation or ion-exchange chromatography may be necessary. |
Conclusion
N-alkylation with 5-Methyl-2-(trifluoromethyl)benzyl bromide is a robust and versatile method for the synthesis of a wide range of nitrogen-containing compounds. A thorough understanding of the SN2 mechanism and careful consideration of substrate reactivity are key to achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this valuable synthetic transformation.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (2026, January 17). Retrieved from [Link]
-
Wikipedia. Amine alkylation. Retrieved from [Link]
-
National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]
-
ACS Publications. (2026, January 26). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Retrieved from [Link]
-
SciSpace. Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Retrieved from [Link]
-
Semantic Scholar. Expedited microwave-assisted N-alkylation of isatins utilizing DBU. Retrieved from [Link]
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ResearchGate. N‐alkylation of various amides with benzyl alcohol catalyzed by... Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]
-
YouTube. (2021, February 24). SN2 Reaction Mechanisms. Retrieved from [Link]
-
National Institutes of Health. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
-
PubMed Central. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
American Chemical Society. (2026, January 19). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
PubMed Central. Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Retrieved from [Link]
-
Chemistry Steps. SN2 Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. SN2 reaction. Retrieved from [Link]
-
MDPI. (2024, September 12). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][9]benzothiazinium Chloride as Anticancer Agent. Retrieved from [Link]
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University of Washington. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
PubMed Central. Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482. Retrieved from [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Wikipedia. Photoredox catalysis. Retrieved from [Link]
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-
PubMed Central. N-Dealkylation of Amines. Retrieved from [Link]
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Application Note: Suzuki Coupling of 5-Methyl-2-(trifluoromethyl)benzyl Bromide Derivatives for Advanced Synthesis
Introduction: The Significance of Diaryl Methane Structures
The diaryl methane motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional polymers.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, prized for its high functional group tolerance and generally mild conditions.[2][3] While traditionally applied to the coupling of C(sp²)-hybridized partners (e.g., aryl halides with arylboronic acids), its expansion to include C(sp³)-hybridized electrophiles, such as benzyl halides, has significantly broadened its synthetic utility.[1][4]
This application note provides a detailed technical guide for the Suzuki coupling of 5-Methyl-2-(trifluoromethyl)benzyl bromide, a substrate of increasing interest due to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of the -CF₃ group enhances the metabolic stability and lipophilicity of molecules, making it a valuable substituent in drug design.[5] However, this substitution also presents unique challenges and opportunities in the context of cross-coupling reactions, which this guide will address.
We will explore the mechanistic nuances of C(sp³)-C(sp²) coupling, provide optimized protocols, and offer expert insights into parameter selection to empower researchers to successfully synthesize complex diaryl methane structures.
Mechanistic Considerations for C(sp³)-C(sp²) Coupling
The catalytic cycle of the Suzuki-Miyaura reaction fundamentally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6] However, the use of a C(sp³)-hybridized electrophile like a benzyl bromide introduces specific challenges not typically encountered with C(sp²) halides.
The Catalytic Cycle and Key Challenges
-
Oxidative Addition: This is often the rate-determining step.[6] A Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl bromide. For C(sp³) electrophiles, this step can be slower compared to their C(sp²) counterparts.[7] The electron-withdrawing -CF₃ group on the aromatic ring can influence the electron density of the benzylic carbon, affecting the rate of this step.[8]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center. This step requires activation by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[9][10] The choice of base and solvent is critical for efficient transmetalation.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3][10]
Primary Side Reactions:
-
Homocoupling (Wurtz-type): The benzyl bromide can couple with itself to form a bibenzyl product. This is often observed when the transmetalation step is slow relative to a second oxidative addition or other competing pathways.[1]
-
Protodeboronation: The boronic acid reagent can react with solvent or trace water, leading to its decomposition.
-
Hydrolysis: The benzyl bromide can be hydrolyzed back to the corresponding alcohol, particularly in the presence of a strong base and water.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Oxidative Addition\nIntermediate\n(ArCH₂)Pd(II)L₂(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="Transmetalation\nIntermediate\n(ArCH₂)Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="ArCH₂-Ar'\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout start [label="5-Methyl-2-(CF₃)benzyl Bromide\n(ArCH₂-Br)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base (e.g., Cs₂CO₃)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#202124"]; start -> oa_complex [color="#EA4335"];
oa_complex -> trans_complex [label=" Transmetalation", color="#202124"]; boronic -> base [style=dashed, arrowhead=none, color="#4285F4"]; base -> oa_complex [label=" Activates\n Boronic Acid", style=dashed, color="#FBBC05"];
trans_complex -> product [label=" Reductive\n Elimination", color="#202124"]; product -> pd0 [style=invis]; // for layout trans_complex -> pd0 [label=" Catalyst\n Regeneration", style=dashed, constraint=false, color="#34A853"]; } dot
Key Parameter Optimization: An Expert's Perspective
The success of the Suzuki coupling with 5-Methyl-2-(trifluoromethyl)benzyl bromide hinges on the careful selection of four key components: the catalyst/ligand system, the base, the boron source, and the solvent.
Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the phosphine ligand is critical for promoting the desired C(sp³)-C(sp²) coupling while suppressing side reactions.
-
Ligands: The ligand's role is multifaceted: it stabilizes the palladium center, enhances its reactivity in the oxidative addition step, and facilitates the final reductive elimination.[3]
-
Electron-rich, bulky phosphines: Ligands like triphenylphosphine (PPh₃) are classic choices.[6] However, for challenging C(sp³) couplings, more sophisticated Buchwald-type ligands such as SPhos or JohnPhos can offer superior performance by accelerating reductive elimination.[11] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki reactions.[3]
-
Causality: Electron-rich ligands increase the electron density on the palladium atom, which promotes the oxidative addition into the C-Br bond.[3] Bulkiness facilitates the reductive elimination step, which is crucial for turning over the catalyst and forming the product.[3]
-
Base and Boron Source
The base activates the boronic acid, making it competent for transmetalation.[9]
-
Bases: A moderately strong base is typically required.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for benzyl halide couplings due to its high solubility in organic solvents and sufficient basicity to promote the reaction without causing significant hydrolysis of the benzyl bromide.[1]
-
Potassium Carbonate (K₂CO₃) / Phosphate (K₃PO₄): Viable, often milder alternatives. K₃PO₄ is particularly useful for sensitive substrates.
-
-
Boron Source:
-
Arylboronic Acids: The most common coupling partners. They are generally stable, but can be prone to protodeboronation.
-
Potassium Aryltrifluoroborates (ArBF₃K): These reagents are highly stable, crystalline solids that are often less prone to decomposition than boronic acids.[1] They are excellent coupling partners for benzyl halides, often providing high yields and tolerating a wide range of functional groups.[1][12]
-
Solvent System
The solvent must solubilize all components of the reaction and is often a mixture of an organic solvent and water.
-
THF/H₂O or Dioxane/H₂O: A common choice. The water is essential for dissolving the base and facilitating the formation of the boronate "ate" complex required for transmetalation.[1]
-
DMF: A polar aprotic solvent that can be effective, particularly in microwave-assisted protocols.[11]
-
CPME (Cyclopentyl methyl ether)/H₂O: A higher-boiling, more hydrophobic alternative to THF that can sometimes improve yields and rates, especially for more challenging substrates.[1]
Experimental Protocols
Safety Precaution: 5-Methyl-2-(trifluoromethyl)benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Screening with Arylboronic Acids
This protocol provides a robust starting point for coupling 5-Methyl-2-(trifluoromethyl)benzyl bromide with a variety of arylboronic acids.
Reagents & Equipment:
-
5-Methyl-2-(trifluoromethyl)benzyl bromide
-
Arylboronic acid (1.1 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)
-
Anhydrous THF and Degassed DI Water (10:1 v/v)
-
Schlenk tube or microwave vial, magnetic stirrer, nitrogen/argon line
-
Standard workup and purification supplies (separatory funnel, silica gel)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add PdCl₂(dppf)·CH₂Cl₂ (e.g., 8 mg, 0.01 mmol for a 0.5 mmol scale reaction).
-
Reagent Addition: In succession, add the arylboronic acid (0.55 mmol), cesium carbonate (1.5 mmol), and 5-Methyl-2-(trifluoromethyl)benzyl bromide (0.5 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the anhydrous THF/degassed water solvent mixture (e.g., 5 mL for a 0.1 M reaction concentration) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 75-80 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl methane product.
Protocol 2: Microwave-Assisted Coupling
Microwave irradiation can significantly accelerate reaction times, often from hours to minutes.[11]
Reagents & Equipment:
-
Same as Protocol 1, but using a dedicated microwave synthesis vial.
-
Solvent: Anhydrous DMF is often a good choice for microwave reactions.[11]
-
Catalyst System: Pd(OAc)₂ (3 mol%) with a bulky phosphine ligand like JohnPhos (6 mol%) can be highly effective.[11]
Step-by-Step Procedure:
-
Vessel Preparation: Add the catalyst, ligand, base, boronic acid, and benzyl bromide to a microwave vial as described above.
-
Solvent & Sealing: Add anhydrous DMF (e.g., 3 mL for a 0.3 mmol scale reaction) and seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 15-45 minutes.
-
Workup & Purification: Follow steps 7-9 from Protocol 1.
Data and Expected Results
The following table provides representative data for the Suzuki coupling of 5-Methyl-2-(trifluoromethyl)benzyl bromide with various arylboronic acids, based on established literature for similar benzyl bromide couplings.[1][13] Yields are highly dependent on precise conditions and substrate purity.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 23 | 77 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 24 | 77 | 85-95 |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 24 | 77 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 24 | 77 | 70-80 |
| 5 | Phenylboronic acid | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | 0.5 | 140 (MW) | 80-90 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature. | Use a fresh batch of catalyst. Ensure rigorous degassing of solvents. Increase temperature in 10°C increments. |
| Significant Homocoupling | Transmetalation is too slow. | Switch to a more soluble base (e.g., Cs₂CO₃). Use a potassium aryltrifluoroborate instead of a boronic acid.[1] Try a more electron-rich, bulky ligand (e.g., SPhos). |
| Decomposition of Boronic Acid | Base is too strong; Reaction time is too long. | Switch to a milder base (e.g., K₃PO₄). Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Benzyl Alcohol | Presence of excess water; Base is too strong. | Use anhydrous solvents. Ensure the base is dry. Consider K₂CO₃ or K₃PO₄ instead of Cs₂CO₃ if hydrolysis is severe. |
Conclusion
The Suzuki-Miyaura coupling of 5-Methyl-2-(trifluoromethyl)benzyl bromide is a highly effective method for synthesizing valuable diaryl methane structures. Success relies on a rational understanding of the C(sp³)-C(sp²) coupling mechanism and careful optimization of the catalyst system, base, and solvent. By employing robust catalyst systems like PdCl₂(dppf) with a strong, soluble base such as Cs₂CO₃, researchers can achieve high yields and excellent functional group tolerance. For rapid synthesis, microwave-assisted protocols offer a powerful alternative. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals and research scientists to confidently apply this critical transformation in their synthetic endeavors.
References
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]
-
Valente, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(12), 21375-21383. [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7679–7686. [Link]
-
Eggen, S. (2012). sp3-sp3: The Final Challenge in Cross-Coupling. Denmark Group Meeting Presentation. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Seltzman, H. H., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. Organic Letters, 22(19), 7560–7564. [Link]
-
Wang, F., & Chen, P. (2018). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates. Angewandte Chemie International Edition, 57(34), 11023-11027. [Link]
-
Dembinski, R., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(22), 8829–8833. [Link]
-
Dembinski, R., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters. [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35147-35152. [Link]
-
Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375-376. [Link]
-
Wang, F., & Chen, P. (2018). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates. Angewandte Chemie. [Link]
-
Chowdhury, C., & Chaudhuri, G. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Tetrahedron Letters, 45(40), 7435-7437. [Link]
-
J. C. J. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 7, 658-666. [Link]
-
WuXi AppTec. (n.d.). Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! Chemicals Insights. [Link]
-
Seltzman, H. H., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters. [Link]
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes & Protocols: Strategic Synthesis in Modern Agrochemical Development
Abstract
The relentless demand for global food security necessitates the continuous innovation of agrochemicals that are not only highly effective but also environmentally benign and economically viable. Chemical synthesis lies at the heart of this endeavor, translating molecular concepts into tangible products that protect crops and boost yields. This guide provides an in-depth exploration of the synthetic strategies and methodologies pivotal to the creation of modern herbicides, fungicides, and insecticides. Moving beyond mere procedural descriptions, we delve into the causality behind synthetic choices, offering field-proven insights for researchers, scientists, and professionals in agrochemical development. Through detailed case studies of commercially significant compounds, this document illuminates the core principles of retrosynthetic analysis, key transformations, and process optimization. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and data summaries to create a self-validating and authoritative resource for the modern agrochemical chemist.
The Central Role of Synthesis in Agrochemical R&D
The journey from a biologically active "hit" molecule to a commercial agrochemical is a complex, multi-stage process where chemical synthesis plays the decisive role. The initial discovery phase may identify a promising natural product or a molecule from a high-throughput screen, but it is the synthetic chemist's task to devise routes that are scalable, cost-effective, safe, and stereochemically precise. An ideal synthetic pathway in agrochemical development is not merely the first successful route but one that has been optimized for process efficiency and sustainability, often referred to as "green chemistry".[1]
The overall workflow underscores the iterative and central function of synthesis, which must adapt to feedback from biological screening, toxicology, and field trials.
Figure 1: The iterative workflow of agrochemical development, highlighting the central role of chemical synthesis.
Case Study: Sulfonylurea Herbicides – Precision in Low-Dose Applications
Sulfonylureas are a class of herbicides renowned for their high potency at exceptionally low application rates.[2] They function by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants but not present in mammals, which confers their favorable safety profile.[3][4] The synthesis of the core sulfonylurea bridge is the defining challenge in their production.
Synthetic Strategy & Key Transformation
The most common retrosynthetic disconnection of a sulfonylurea herbicide breaks the molecule into a sulfonamide component and a heterocyclic amine component. The key forward reaction involves coupling these two fragments. Historically, this was often achieved using highly toxic phosgene to form a sulfonyl isocyanate.[2] Modern, safer methods favor the use of carbamate intermediates, which are more stable and easier to handle.[5]
Figure 2: Core retrosynthetic strategy for sulfonylurea herbicides.
The key transformation is the reaction of a sulfonamide-derived carbamate with a heterocyclic amine. This reaction proceeds via a nucleophilic addition-elimination mechanism and is often driven to completion by removing the alcohol byproduct.
Protocol: Synthesis of a Sulfonylurea Bridge via Carbamate Intermediate
This protocol describes a general, phosgene-free method for synthesizing a sulfonylurea herbicide by coupling an aryl sulfonamide with a pyrimidine amine using a carbamate intermediate.
Materials:
-
Aryl sulfonamide (1.0 eq)
-
Diphenyl carbonate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
Procedure:
Step 1: Formation of the Phenyl Carbamate Intermediate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl sulfonamide (1.0 eq), diphenyl carbonate (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M with respect to the sulfonamide.
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting sulfonamide (typically 4-6 hours). The formation of the carbamate is the rate-limiting step. Causality Note: Potassium carbonate acts as a base to deprotonate the sulfonamide, forming a more nucleophilic anion that readily attacks the diphenyl carbonate. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude phenyl carbamate intermediate, which can often be used in the next step without further purification.
Step 2: Coupling with Heterocyclic Amine
-
Transfer the crude phenyl carbamate intermediate to a clean, dry flask.
-
Add the heterocyclic amine (1.0 eq) and anhydrous toluene.
-
Heat the mixture to 80-100°C.
-
The reaction is typically complete within 2-4 hours. Causality Note: The heterocyclic amine acts as a nucleophile, attacking the carbonyl carbon of the carbamate. The subsequent elimination of phenol drives the reaction. Toluene is a good solvent for this step and allows for heating to facilitate the reaction.[5]
-
Upon completion, cool the reaction mixture. The sulfonylurea product often precipitates from the toluene.
-
Collect the solid product by filtration, wash with cold toluene or hexane to remove residual phenol, and dry under vacuum.
Data Summary:
| Reactant A (Sulfonamide) | Reactant B (Amine) | Method | Typical Yield | Purity (by HPLC) |
| 2-Chlorobenzenesulfonamide | 2-Amino-4,6-dimethoxypyrimidine | Carbamate | 85-95% | >98% |
| 2-(Methoxycarbonyl)benzenesulfonamide | 2-Amino-4-methyl-1,3,5-triazine | Carbamate | 80-90% | >97% |
Case Study: Strobilurin Fungicides – Learning from Nature
Strobilurins represent one of the most important classes of agricultural fungicides, with a market share of over 20% of global fungicide sales.[6] Their discovery was inspired by secondary metabolites found in fungi like Strobilurus tenacellus.[7] The biological activity is conferred by the (E)-β-methoxyacrylate pharmacophore, which inhibits mitochondrial respiration in pathogenic fungi.[8] The synthetic challenge lies in the efficient and stereoselective construction of this toxophore.
Synthetic Strategy & Key Transformation
The general structure of strobilurins can be divided into three parts: the pharmacophore, a bridge ring, and a side chain.[8] A common synthetic strategy involves the separate construction of the pharmacophore and the substituted bridge/side chain, followed by a final coupling reaction. The formation of the E-enol ether of the methoxyacrylate group is the most critical transformation.
Sources
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- 2. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 3. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 6. Strobilurin - Wikipedia [en.wikipedia.org]
- 7. Investigations into the biosynthesis of the antifungal strobilurins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: SN2 Synthesis with 5-Methyl-2-(trifluoromethyl)benzyl bromide
Abstract: This document provides a comprehensive guide for performing a high-yield bimolecular nucleophilic substitution (SN2) reaction using 5-Methyl-2-(trifluoromethyl)benzyl bromide. This substrate is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the trifluoromethyl and methyl groups. We will delve into the mechanistic rationale, provide a detailed, field-proven laboratory protocol, and discuss essential safety, characterization, and troubleshooting considerations. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Mechanistic Rationale
5-Methyl-2-(trifluoromethyl)benzyl bromide is an excellent electrophile for SN2 reactions. Its reactivity is governed by several key structural features:
-
Primary Benzylic Carbon: The electrophilic carbon is primary and benzylic, which provides an ideal balance of low steric hindrance and electronic activation. Primary halides are inherently favored for the SN2 pathway over more substituted analogues.[1]
-
Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group due to its large size, polarizability, and the stability of the anion once it departs.
-
Electronic Effects: The potent electron-withdrawing nature of the ortho-trifluoromethyl (-CF3) group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. While benzyl halides can, in some cases, form a resonance-stabilized carbocation favoring an SN1 pathway, the SN2 mechanism is generally preferred for primary benzylic halides under conditions that utilize strong nucleophiles and polar aprotic solvents.[2][3]
The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group).[1] This backside attack leads to a trigonal bipyramidal transition state, ultimately resulting in the displacement of the bromide and an inversion of stereochemistry at the carbon center (though the benzylic carbon in the title compound is achiral). The reaction's rate is dependent on the concentration of both the nucleophile and the electrophile, classifying it as a second-order reaction.[1]
Critical Safety Precautions
WARNING: Benzyl bromides, particularly those with electron-withdrawing groups, are potent lachrymators and are corrosive. All operations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with full face protection.[4]
-
Handling: 5-Methyl-2-(trifluoromethyl)benzyl bromide is corrosive and causes severe skin burns and eye damage.[5] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]
-
Waste Disposal: Dispose of all chemical waste, including contaminated solvents and materials, in accordance with your institution's hazardous waste disposal procedures.[5]
Materials and Equipment
Reagents & Consumables
-
5-Methyl-2-(trifluoromethyl)benzyl bromide (Substrate)
-
Sodium Azide (NaN₃) (Nucleophile)
-
Anhydrous Acetonitrile (MeCN) (Solvent)
-
Ethyl Acetate (EtOAc), ACS Grade
-
Hexanes, ACS Grade
-
Deionized Water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Condenser (water-cooled)
-
Inert gas line (Nitrogen or Argon) with manifold
-
Heating mantle with temperature controller
-
Glass syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup (column, pump, fraction collector)
-
NMR Spectrometer, IR Spectrometer, Mass Spectrometer
Detailed Experimental Protocol: Synthesis of 1-(Azidomethyl)-5-methyl-2-(trifluoromethyl)benzene
This protocol details the reaction of 5-Methyl-2-(trifluoromethyl)benzyl bromide with sodium azide. Azide is a robust nucleophile that is easily introduced and serves as a versatile handle for further functionalization (e.g., via click chemistry or reduction to an amine).
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask.
-
Seal the flask with septa and connect it to an inert gas (N₂ or Ar) manifold.
-
Purge the flask with inert gas for 5-10 minutes.
-
Under a positive flow of inert gas, add 5-Methyl-2-(trifluoromethyl)benzyl bromide (e.g., 2.53 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (50 mL) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.
-
In a separate, dry vial, weigh out sodium azide (NaN₃) (0.715 g, 11.0 mmol, 1.1 equiv.). Caution: Sodium azide is highly toxic. Handle with extreme care.
Step 2: Reaction Execution and Monitoring
-
Carefully add the sodium azide to the stirred solution in the flask.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
TLC System: Prepare a developing chamber with a 20% Ethyl Acetate in Hexanes solvent system.
-
Spotting: On a TLC plate, spot the starting material (a dilute solution of the benzyl bromide) and the reaction mixture.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material will be a UV-active spot. The product will be a new, typically higher-running, UV-active spot. The reaction is complete upon the full consumption of the starting material spot (typically 2-4 hours).
-
Step 3: Workup and Extraction
-
Once the reaction is complete, cool the mixture to room temperature (if it was heated).
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Rinse the reaction flask with a small amount of ethyl acetate (20 mL) and add this to the separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layer with brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Start with 100% Hexanes and gradually increase the polarity to a 5-10% Ethyl Acetate in Hexanes mixture.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1-(azidomethyl)-5-methyl-2-(trifluoromethyl)benzene, as a colorless oil.
Characterization and Expected Results
The identity and purity of the product should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect the disappearance of the benzylic CH₂Br signal (typically a singlet around δ 4.5-4.7 ppm) and the appearance of a new singlet for the benzylic CH₂N₃ protons at a slightly upfield position (around δ 4.4-4.6 ppm). The aromatic and methyl protons should remain.
-
¹³C NMR (CDCl₃): Expect a shift in the benzylic carbon signal.
-
¹⁹F NMR (CDCl₃): A singlet corresponding to the -CF₃ group should be observed (around δ -60 to -63 ppm).
-
IR (Infrared Spectroscopy): The most prominent diagnostic peak will be a strong, sharp absorption band for the azide asymmetric stretch, appearing around 2100 cm⁻¹ .
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Summary
| Parameter | Value / Description | Rationale |
| Electrophile | 5-Methyl-2-(trifluoromethyl)benzyl bromide | Primary benzylic halide, activated for SN2. |
| Nucleophile | Sodium Azide (NaN₃) | Strong, non-basic nucleophile. |
| Stoichiometry | 1.1 - 1.2 equivalents of Nucleophile | A slight excess ensures complete consumption of the limiting electrophile. |
| Solvent | Anhydrous Acetonitrile (MeCN) | Polar aprotic solvent, ideal for SN2 by solvating the cation (Na⁺) but not the nucleophile (N₃⁻).[6][7] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for this activated substrate; gentle heating (40 °C) can be used to accelerate the reaction if needed. |
| Reaction Time | 2-4 hours (TLC monitored) | Reaction is typically rapid; monitoring prevents side-product formation from prolonged reaction times. |
| Expected Yield | >90% | High efficiency is expected due to the favorable nature of the reaction. |
Experimental Workflow Diagram
Sources
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- 2. homework.study.com [homework.study.com]
- 3. scribd.com [scribd.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. synquestlabs.com [synquestlabs.com]
- 6. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Reactions with 5-Methyl-2-(trifluoromethyl)benzyl bromide
Here is the technical support center with troubleshooting guides and FAQs for improving yield in reactions with 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Welcome to the technical support guide for 5-Methyl-2-(trifluoromethyl)benzyl bromide. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions and improve yields.
Introduction to 5-Methyl-2-(trifluoromethyl)benzyl bromide
5-Methyl-2-(trifluoromethyl)benzyl bromide is a versatile reagent in organic synthesis, frequently employed as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into a target molecule.[2][3] This is typically achieved through nucleophilic substitution reactions.[4]
However, like many benzylic halides, reactions involving this compound can present challenges, including low yields and the formation of unwanted side products.[5][6] This guide will address these common issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 5-Methyl-2-(trifluoromethyl)benzyl bromide?
A1: The primary reactive site is the benzylic carbon, which is susceptible to nucleophilic attack due to the good leaving group ability of the bromide ion. The presence of the trifluoromethyl group at the ortho position influences the electronic properties of the aromatic ring. Benzylic halides can undergo both SN1 and SN2 reactions. The benzylic carbocation intermediate in an SN1 pathway is stabilized by resonance with the aromatic ring.[7][8] The choice between SN1 and SN2 pathways is influenced by the nucleophile, solvent, and temperature.[5]
Q2: How should I properly store and handle 5-Methyl-2-(trifluoromethyl)benzyl bromide?
A2: This compound is a lachrymator and can cause severe skin burns and eye damage.[9] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] For storage, keep it in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong bases and oxidizing agents.[9] Over time, benzylic bromides can degrade through hydrolysis or oxidation, so it's advisable to use a fresh bottle or purify older reagents.[6]
Q3: What are the most common types of reactions where this reagent is used?
A3: The most common application is in nucleophilic substitution reactions to form ethers, esters, amines, and carbon-carbon bonds. It serves as an alkylating agent for a wide range of nucleophiles, including alcohols, phenols, carboxylates, amines, and stabilized carbanions.
Q4: Can this reagent undergo side reactions other than the desired substitution?
A4: Yes. The primary competing side reactions are elimination (to form a stilbene-type derivative), particularly with sterically hindered or strongly basic nucleophiles, and solvolysis if a nucleophilic solvent (like water or alcohol) is used.[5] Additionally, impurities in the reaction solvent, such as dimethylamine in DMF, can react with the benzyl bromide to form tertiary amine byproducts.[10]
Troubleshooting Guide for Low Yields and Side Reactions
Low yields can often be traced back to a few key experimental parameters. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor Reagent Quality: The benzyl bromide may have degraded (hydrolysis to benzyl alcohol).[6] | 1a. Use a fresh bottle of the reagent.1b. Purify the reagent before use by washing with aqueous sodium bicarbonate, drying, and distilling under reduced pressure, or by passing it through a plug of basic alumina.[6] |
| 2. Weak Nucleophile: The nucleophile may not be strong enough to displace the bromide at the chosen temperature.[11][12] | 2a. If possible, deprotonate the nucleophile with a suitable non-nucleophilic base to increase its reactivity.2b. Increase the reaction temperature cautiously, while monitoring for decomposition.2c. Consider using a catalyst, such as a phase-transfer catalyst for biphasic reactions. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction type (SN1 vs. SN2).[5] | 3a. For SN2 reactions with anionic nucleophiles, use a polar aprotic solvent like DMF, DMSO, or acetone to enhance nucleophilicity.[5][11]3b. For SN1-type reactions with neutral nucleophiles, a polar protic solvent might be necessary, but be wary of solvolysis.[5] | |
| Formation of Multiple Products | 1. Elimination Side Reaction: The nucleophile is acting as a base, causing E2 elimination. This is common with bulky bases.[5] | 1a. Use a less sterically hindered, more nucleophilic base/nucleophile.1b. Lower the reaction temperature.[5] |
| 2. Solvolysis/Hydrolysis: The benzyl bromide is reacting with the solvent (e.g., water, alcohol).[5] | 2a. Use a high-purity, anhydrous solvent.2b. Ensure all glassware is thoroughly dried before use.2c. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| 3. Impurity-Driven Side Reactions: Impurities in solvents like DMF can lead to unexpected byproducts.[10] | 3a. Use a high-purity grade of the solvent.3b. Consider an alternative solvent if the issue persists. | |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: The nucleophile or its salt may not be sufficiently soluble in the reaction solvent.[13] | 1a. Choose a solvent in which all reactants are soluble.1b. Gentle heating can improve solubility, but monitor for side reactions.1c. For anionic nucleophiles, consider a counter-ion that confers better solubility (e.g., tetrabutylammonium). |
| 2. Steric Hindrance: Significant steric bulk on either the nucleophile or the electrophile can slow down SN2 reactions.[14] | 2a. Increase the reaction temperature or reaction time.2b. If possible, use a less sterically hindered nucleophile. |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (O-Alkylation of a Phenol)
This protocol describes a typical SN2 reaction.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq.) and anhydrous DMF (e.g., 0.2 M concentration relative to the phenol).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as cesium carbonate (Cs₂CO₃, 1.5 eq.), portion-wise.[2] Allow the mixture to stir at 0 °C for 20-30 minutes.
-
Electrophile Addition: Add 5-Methyl-2-(trifluoromethyl)benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting material (phenol), the co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The product should have a higher Rf value than the starting phenol.
Visualizations and Workflows
General Reaction Scheme
The following diagram illustrates the desired nucleophilic substitution pathway and common side reactions.
Caption: Reaction pathways for 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues with your reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Workflow Diagram
This diagram outlines the steps from reaction setup to the purified product.
Caption: Step-by-step experimental workflow.
References
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. reddit.com [reddit.com]
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- 12. youtube.com [youtube.com]
- 13. pexacy.com [pexacy.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Purification of Products from 5-Methyl-2-(trifluoromethyl)benzyl Bromide Reactions
Welcome to the technical support center for experiments involving 5-Methyl-2-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common and specific challenges encountered during the purification of reaction products derived from this versatile reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the purification of compounds synthesized using 5-Methyl-2-(trifluoromethyl)benzyl bromide.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The composition of your crude product will, of course, depend on the specific reaction you are performing (e.g., nucleophilic substitution, Williamson ether synthesis, etc.). However, several common impurities are frequently observed:
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Unreacted 5-Methyl-2-(trifluoromethyl)benzyl bromide: This is often a primary impurity, especially if an excess of the reagent was used to drive the reaction to completion.
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5-Methyl-2-(trifluoromethyl)benzyl alcohol: This can arise from the hydrolysis of the starting benzyl bromide, either from trace amounts of water in the reaction or during the aqueous workup.
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Byproducts from Side Reactions: Depending on your nucleophile and base, you may see products from elimination reactions or reactions with the solvent.
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Base-related salts: Inorganic salts (e.g., K₂CO₃, NaH) used in the reaction are typically removed during the initial workup but can sometimes persist.
Q2: What is a general-purpose workup procedure for reactions involving this benzyl bromide?
A2: A standard liquid-liquid extraction is the first line of defense in purification. The goal is to separate the organic product from water-soluble impurities.
-
Quenching the Reaction: Carefully quench the reaction mixture, often with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Extraction: Dilute the quenched mixture with an appropriate organic solvent in a separatory funnel. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether.[1]
-
Aqueous Washes:
-
Wash the organic layer with water to remove water-soluble components.
-
A wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution is often recommended to neutralize any remaining acidic species.[2]
-
Finally, wash with a saturated aqueous sodium chloride solution (brine) to reduce the amount of dissolved water in the organic layer.[1][3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.[4]
Q3: My product seems to be degrading during purification. What could be the cause and how can I mitigate it?
A3: Products derived from benzyl bromides can sometimes be sensitive to acidic or basic conditions, or prolonged exposure to silica gel.
-
Acid Sensitivity: If your product has acid-labile functional groups, residual acidic impurities can cause degradation. Ensure thorough neutralization during the workup with a bicarbonate wash.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds during column chromatography. If you suspect this, you can use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.
-
Thermal Instability: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature.
Section 2: Troubleshooting Guide for Common Purification Challenges
This section provides detailed solutions to specific problems you might encounter.
Issue 1: Removing Unreacted 5-Methyl-2-(trifluoromethyl)benzyl Bromide
Q: I have a significant amount of unreacted starting material in my crude product. It has a similar polarity to my desired product, making chromatographic separation difficult. What are my options?
A: This is a very common challenge. Here are several strategies, ranging from simple to more advanced:
Strategy 1: Chemical Scavenging
The reactivity of the benzyl bromide can be exploited to convert it into a more easily separable compound.
-
Amine Quench: After your primary reaction is complete, add a small amount of a nucleophilic amine like triethylamine. The excess benzyl bromide will react to form a quaternary ammonium salt, which is highly polar and can be easily removed with an aqueous wash.[5]
Strategy 2: Optimized Column Chromatography
Even with similar polarities, separation is often achievable with careful chromatography.
-
Shallow Gradient: Use a very shallow solvent gradient during flash chromatography. Start with a non-polar eluent (e.g., pure hexane) and slowly increase the polarity. This can improve the resolution between your product and the starting material.
-
Solvent System Selection: Experiment with different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one containing dichloromethane or toluene can alter the selectivity and improve separation.[4]
Strategy 3: Recrystallization
If your desired product is a solid, recrystallization can be an excellent and scalable purification method.[6]
-
Principle of Recrystallization: This technique relies on the differences in solubility of your product and impurities in a given solvent at different temperatures. The ideal scenario is that your product is highly soluble in a hot solvent but poorly soluble at room temperature or below, while the impurities remain soluble.
-
For a detailed protocol on recrystallization, please refer to established laboratory guides. [7]
Issue 2: Co-elution of Product and Byproducts in Flash Chromatography
Q: During flash chromatography, an unknown impurity is co-eluting with my product. How can I resolve this?
A: Co-elution is a frequent frustration. Here is a decision-making workflow to address this:
Caption: Decision tree for resolving co-elution issues.
Issue 3: Identification of Unknown Peaks in NMR Spectra
Q: My ¹H NMR spectrum shows unexpected peaks. What are the likely culprits?
A: Identifying unknown peaks requires a combination of chemical knowledge and spectral data interpretation. Here are some common possibilities:
| Common Impurity/Byproduct | Expected ¹H NMR Signals (in CDCl₃) | Rationale |
| 5-Methyl-2-(trifluoromethyl)benzyl alcohol | A singlet for the benzylic CH₂ around δ 4.8 ppm; a broad singlet for the -OH proton. | Hydrolysis of the starting benzyl bromide. |
| 5-Methyl-2-(trifluoromethyl)benzaldehyde | A singlet for the aldehyde proton (-CHO) around δ 10.2 ppm. | Oxidation of the benzyl alcohol or benzyl bromide. |
| Dibenzyl ether byproduct | A singlet for the benzylic CH₂ protons around δ 4.6 ppm. | Can form under certain basic conditions from the reaction of the product alkoxide/phenoxide with unreacted benzyl bromide. |
| Residual Solvents | Varies (e.g., Ethyl Acetate: δ 2.05, 4.12, 1.26 ppm; Dichloromethane: δ 5.30 ppm). | Incomplete removal during concentration. Refer to standard tables for common solvent shifts.[8] |
This table provides approximate chemical shifts. Actual values may vary based on the specific molecular structure and solvent.
Section 3: Experimental Protocols and Data
Protocol 1: Standard Flash Column Chromatography
This protocol is a general guideline for purifying products from 5-Methyl-2-(trifluoromethyl)benzyl bromide reactions.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexane).
-
Loading the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[9]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[10]
Workflow for Post-Reaction Purification
Caption: General workflow for purification.
References
-
Uo, U. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Available at: [Link]
-
Various Authors. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Available at: [Link]
-
Various Authors. (2023). Quick and partial report on benzyl bromide synthesis. Sciencemadness Discussion Board. Available at: [Link]
-
Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]
-
Beier, P., et al. (2026). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Qiu, Z., et al. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
University of Rochester. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Available at: [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Royal Society of Chemistry. (2015). Organic Practical Setup 8. Recrystallisation of organic solids. YouTube. Available at: [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-2-(trifluoromethyl)benzyl bromide
Welcome to the Technical Support Center for 5-Methyl-2-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic routes involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.
Section 1: Understanding the Reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide
5-Methyl-2-(trifluoromethyl)benzyl bromide is a valuable building block in organic synthesis. Its reactivity is primarily governed by the benzylic bromide, which is susceptible to nucleophilic attack, and the electronic effects of the aromatic substituents. The electron-withdrawing trifluoromethyl group at the ortho position influences the reactivity of the benzylic C-Br bond, while the methyl group at the meta position has a lesser electronic impact but can influence steric accessibility.
This combination of features makes it an interesting substrate for a variety of transformations, including nucleophilic substitutions, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions. Understanding the interplay of these electronic and steric factors is key to optimizing your reaction conditions.
Section 2: Synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide
A common and effective method for the synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide is the radical bromination of 5-Methyl-2-(trifluoromethyl)toluene.
Troubleshooting the Synthesis
Q1: My benzylic bromination of 5-Methyl-2-(trifluoromethyl)toluene is giving low yields and multiple products. What's going on?
A1: This is a common issue often stemming from suboptimal reaction conditions. The main side reactions are typically over-bromination to the dibromo species and aromatic bromination.
-
Over-bromination: The formation of 5-Methyl-2-(dibromomethyl)benzotrifluoride can be minimized by carefully controlling the stoichiometry of your brominating agent, typically N-Bromosuccinimide (NBS). Use no more than 1.05-1.1 equivalents of NBS.
-
Aromatic Bromination: While the trifluoromethyl group is deactivating, some aromatic bromination can still occur. To suppress this, use a non-polar solvent like carbon tetrachloride or cyclohexane. Ensure your reaction is free of any Lewis acid contaminants which can catalyze aromatic substitution.[1]
-
Initiator Choice: Azo initiators like AIBN (azobisisobutyronitrile) or peroxides like benzoyl peroxide are commonly used. The choice and concentration of the initiator can affect the reaction rate and selectivity.
Q2: The reaction is sluggish and doesn't go to completion.
A2: Incomplete conversion can be due to several factors:
-
Insufficient Initiation: Ensure your radical initiator is fresh and used in an appropriate amount (typically 1-5 mol%). The reaction often requires initiation by heat or UV light.
-
NBS Quality: Old or impure NBS can be less effective. It's advisable to recrystallize NBS from water if its purity is in doubt.
-
Solvent Purity: Ensure your solvent is dry and free of inhibitors that could quench the radical chain reaction.
Recommended Synthetic Protocol: Benzylic Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Methyl-2-(trifluoromethyl)toluene (1.0 eq) and a non-polar solvent (e.g., carbon tetrachloride, 0.2-0.5 M).
-
Reagents: Add N-Bromosuccinimide (1.05 eq) and a radical initiator such as AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction to room temperature and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Section 3: Nucleophilic Substitution Reactions
5-Methyl-2-(trifluoromethyl)benzyl bromide is an excellent substrate for SN2 reactions due to the lability of the benzylic bromide. The electron-withdrawing trifluoromethyl group can influence the reaction rate.
Troubleshooting Nucleophilic Substitutions
Q1: My SN2 reaction is slow or incomplete.
A1: Several factors can contribute to a sluggish SN2 reaction:
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong for an SN2 displacement. If you are using a weak nucleophile, you may need to increase the reaction temperature or use a more polar aprotic solvent.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic.[2]
-
Leaving Group Ability: While bromide is a good leaving group, in some cases, converting it to an iodide in situ by adding a catalytic amount of sodium or potassium iodide can accelerate the reaction (Finkelstein reaction).
-
Steric Hindrance: While the primary benzylic position is generally accessible, a bulky nucleophile might experience steric hindrance.
Q2: I am observing side products in my substitution reaction.
A2: The most common side reaction in nucleophilic substitutions of benzyl bromides is elimination (E2), although it is generally less favored for primary benzylic halides.[3]
-
Base Strength of Nucleophile: If your nucleophile is also a strong base (e.g., tert-butoxide), elimination to form the corresponding styrene derivative can become a competitive pathway. Using a less basic nucleophile or milder reaction conditions can mitigate this.
-
Reaction Temperature: Higher temperatures can favor elimination over substitution.
Optimizing Nucleophilic Substitution Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic (DMF, Acetone, Acetonitrile) | Stabilizes the transition state and enhances nucleophilicity.[2] |
| Temperature | 25-80 °C | Balance between reaction rate and prevention of side reactions. |
| Nucleophile | Use a 1.1-1.5 fold excess | Drives the reaction to completion. |
| Additives | Catalytic NaI or KI | Can accelerate the reaction via in situ formation of the more reactive benzyl iodide. |
Section 4: Grignard Reagent Formation and Reactions
The formation of a Grignard reagent from 5-Methyl-2-(trifluoromethyl)benzyl bromide offers a powerful method for carbon-carbon bond formation. However, the presence of the trifluoromethyl group can present challenges.
Troubleshooting Grignard Reactions
Q1: My Grignard reagent formation is not initiating.
A1: This is a classic issue in Grignard synthesis.
-
Magnesium Activation: The surface of the magnesium turnings can be coated with an oxide layer that prevents the reaction. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a dry stirring rod.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[4] Ensure all glassware is oven-dried and the solvent (typically anhydrous diethyl ether or THF) is freshly distilled from a suitable drying agent.
-
Initiation Temperature: Sometimes, gentle warming is required to initiate the reaction. However, be prepared to cool the reaction once it starts, as it can be exothermic.
Q2: My Grignard reaction is giving a low yield of the desired product and a significant amount of a homocoupled byproduct.
A2: The formation of a Wurtz-type homocoupled product (1,2-bis(5-methyl-2-(trifluoromethyl)phenyl)ethane) is a common side reaction.
-
Slow Addition: Add the 5-Methyl-2-(trifluoromethyl)benzyl bromide solution slowly to the magnesium suspension. This maintains a low concentration of the benzyl bromide and minimizes the chance of it reacting with the already formed Grignard reagent.
-
Reaction Temperature: Lower temperatures can sometimes reduce the rate of the coupling side reaction.
-
Solvent Effects: The choice of solvent can influence the outcome. Diethyl ether is a common choice, but THF can sometimes improve the solubility and reactivity of the Grignard reagent.[5]
Section 5: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C(sp³)-C(sp²) bonds. The presence of the electron-withdrawing trifluoromethyl group can enhance the reactivity of the benzyl bromide in the oxidative addition step.[3][6][7]
Troubleshooting Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is not proceeding or is giving low yields.
A1: The success of a Suzuki coupling hinges on the careful selection of the catalyst, base, and solvent.
-
Catalyst Choice: A variety of palladium catalysts can be used. For benzylic bromides, catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective.[8] Palladium(II) acetate with a suitable ligand is also a common choice.
-
Base Selection: The base plays a crucial role in the transmetalation step. A moderately strong base like potassium carbonate or cesium carbonate is often effective. Stronger bases like potassium phosphate can also be used. The choice of base can be solvent-dependent.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base.
-
Degassing: It is crucial to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
Q2: I am observing debromination of my starting material.
A2: Debromination to form 5-Methyl-2-(trifluoromethyl)toluene can occur as a side reaction, particularly if the catalytic cycle is not efficient.
-
Ligand Choice: The use of appropriate electron-rich ligands can stabilize the palladium catalyst and promote the desired cross-coupling pathway over side reactions.
-
Reaction Time and Temperature: Overly long reaction times or excessively high temperatures can lead to catalyst decomposition and an increase in side products. Monitor the reaction and stop it once the starting material is consumed.
Optimizing Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf) | Common and effective palladium sources. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes oxidative addition and stabilizes the catalyst.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without significant catalyst decomposition. |
Section 6: Purification and Handling
Q: What are the best practices for purifying and storing 5-Methyl-2-(trifluoromethyl)benzyl bromide?
A: 5-Methyl-2-(trifluoromethyl)benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[9]
-
Purification: For small-scale purification, column chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate mixture) is effective. For larger quantities, vacuum distillation is a suitable method.
-
Storage: The compound is sensitive to moisture and light. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. Over time, it can decompose, leading to the formation of HBr and other impurities.
References
-
Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). On the Purity of N-Bromosuccinimide and Its Influence on the Outcome of Benzylic Brominations. The Journal of Organic Chemistry, 79(1), 223–229. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzylic Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3871–3875. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Halides with Alkylboron Reagents. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Sciencemadness Discussion Board. (2023). Quick and partial report on benzyl bromide synthesis. [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. [Link]
-
Tobisu, M., & Chatani, N. (2015). Cross-Coupling Reactions of Benzylic C–H Bonds. Topics in Current Chemistry, 357, 63–88. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136423, SPhos. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asccollegekolhar.in [asccollegekolhar.in]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates / Angewandte Chemie, 2017 [sci-hub.sg]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Troubleshooting failed reactions involving 5-Methyl-2-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical processes at play.
Understanding the Reagent: A Duality of Electronic Effects
5-Methyl-2-(trifluoromethyl)benzyl bromide is a unique electrophile. Its reactivity is governed by the opposing electronic influences of a moderately electron-donating methyl group at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position. This substitution pattern creates a nuanced reactivity profile that can be harnessed for efficient synthesis but also presents specific challenges.
The trifluoromethyl group, through its potent negative inductive effect (-I), significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. Conversely, the methyl group donates electron density via hyperconjugation, which could subtly modulate the overall reactivity. This electronic push-pull can influence the preference for SN1 versus SN2 pathways and impact the rates of desired and undesired reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions with 5-Methyl-2-(trifluoromethyl)benzyl bromide in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting a nucleophilic substitution with 5-Methyl-2-(trifluoromethyl)benzyl bromide and observing very low conversion, with the starting material largely unreacted. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in nucleophilic substitution reactions with this substrate can often be attributed to several factors, primarily related to reaction conditions and the nature of the nucleophile.
Causality Analysis:
-
Weak Nucleophile: The inherent reactivity of your nucleophile might be insufficient to displace the bromide under the chosen conditions. While the trifluoromethyl group enhances the electrophilicity of the benzylic carbon, a weak nucleophile may still require more forcing conditions.
-
Steric Hindrance: The ortho trifluoromethyl group, while electronically activating, also introduces steric bulk around the reaction center. This can impede the "backside attack" required for a classic SN2 mechanism, especially with bulky nucleophiles.[1]
-
Inappropriate Solvent: The choice of solvent is critical for SN2 reactions. Protic solvents (e.g., ethanol, methanol) can solvate the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[2]
-
Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature, leading to a sluggish reaction rate.
Troubleshooting Protocol:
-
Enhance Nucleophilicity:
-
If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it with a suitable base to form the more reactive alkoxide or amide.
-
Ensure your base is strong enough to fully deprotonate the nucleophile but not so sterically hindered that it cannot access the proton.
-
-
Solvent Selection:
-
Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, thus increasing its effective reactivity.
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product and any byproducts.
-
-
Consider a Phase-Transfer Catalyst:
-
For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using solid K₂CO₃ in acetonitrile), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether can significantly accelerate the reaction by transporting the nucleophile into the organic phase.
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Nucleophile | Use the conjugate base (e.g., alkoxide, phenoxide) | Increases nucleophilicity |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Minimizes solvation of the nucleophile, enhancing its reactivity |
| Temperature | Increase incrementally (e.g., from RT to 80 °C) | Provides sufficient activation energy |
| Additives | Phase-transfer catalyst (e.g., TBAB) | Facilitates transport of the nucleophile to the electrophile |
Issue 2: Formation of a Significant Amount of Side Products
Question: My reaction is proceeding, but I am observing significant amounts of what I believe to be elimination and/or hydrolysis byproducts. How can I suppress these side reactions?
Answer:
The formation of side products is a common issue, particularly with reactive benzylic halides. The primary competing pathways are typically elimination (E2) and hydrolysis (SN1 or SN2 with water).
Causality Analysis:
-
Elimination (E2 Pathway): This is more likely to occur with sterically hindered, strong bases. The base abstracts a benzylic proton, leading to the formation of an alkene. While 5-Methyl-2-(trifluoromethyl)benzyl bromide lacks beta-hydrogens on an alkyl chain, if the nucleophile itself has abstractable protons, other base-mediated side reactions can occur. With stronger, bulkier bases, direct elimination to form a highly reactive intermediate is a possibility, though less common for primary benzyl halides.
-
Hydrolysis: 5-Methyl-2-(trifluoromethyl)benzyl bromide is susceptible to hydrolysis to the corresponding benzyl alcohol, especially in the presence of water and a base. This can occur if wet solvents or reagents are used.
-
C- vs. O-Alkylation: With ambident nucleophiles like phenolates, you can get a mixture of O-alkylated (ether) and C-alkylated (on the ring) products.[3]
Troubleshooting Protocol:
-
Base Selection:
-
If elimination is suspected, switch to a weaker, non-nucleophilic, and less sterically hindered base. For example, instead of potassium tert-butoxide, consider using potassium carbonate or cesium carbonate.
-
The pKa of your nucleophile's conjugate acid should guide your choice of base. The base should be just strong enough to deprotonate the nucleophile.
-
-
Anhydrous Conditions:
-
To prevent hydrolysis, ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware under vacuum or in an oven. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Control of Alkylation Regioselectivity:
-
For phenolate alkylation, polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[3] To further suppress C-alkylation, you can sometimes use a milder base and lower reaction temperatures.
-
Troubleshooting Workflow for Side Product Formation
Caption: Decision workflow for troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: Does the reaction with 5-Methyl-2-(trifluoromethyl)benzyl bromide proceed via an SN1 or SN2 mechanism?
A1: As a primary benzylic halide, reactions with 5-Methyl-2-(trifluoromethyl)benzyl bromide are strongly favored to proceed through an SN2 mechanism . This involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[4] However, the benzylic position is known to stabilize carbocations through resonance. Therefore, under conditions that favor SN1 pathways (e.g., with a very poor nucleophile in a polar protic solvent), a minor SN1 component cannot be entirely ruled out.[5][6] For practical synthetic purposes, you should plan for and optimize an SN2 pathway.
SN1 vs. SN2 Deciding Factors
Caption: Factors influencing the mechanistic pathway.
Q2: How should I purify my product after the reaction?
A2: Purification will depend on the properties of your product.
-
Standard Workup: Typically, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), and washed with water or brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.
Q3: My reaction involves DMF as a solvent and NaH as a base, and I'm seeing an unexpected, persistent impurity. What could it be?
A3: When using the combination of a benzyl bromide, sodium hydride (NaH), and dimethylformamide (DMF), an amine side-product can be formed from the reaction of the benzyl bromide with dimethylamine, which is a common impurity or degradation product of DMF. This impurity can sometimes be difficult to remove by standard chromatography and may interfere with subsequent reactions. If you suspect this is an issue, consider switching the solvent to THF.
Q4: What is the best way to store and handle 5-Methyl-2-(trifluoromethyl)benzyl bromide?
A4: 5-Methyl-2-(trifluoromethyl)benzyl bromide is a lachrymator and is moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol is a general guideline for the synthesis of an ether from an alcohol and 5-Methyl-2-(trifluoromethyl)benzyl bromide.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous DMF (or another suitable polar aprotic solvent).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add a solution of 5-Methyl-2-(trifluoromethyl)benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat if necessary) and monitor its progress by TLC or LC-MS until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation of an Amine
This protocol provides a general method for the N-alkylation of a primary or secondary amine.
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in acetonitrile or DMF.
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).
-
Alkylation: Add 5-Methyl-2-(trifluoromethyl)benzyl bromide (1.05-1.2 eq) to the suspension.
-
Reaction Monitoring: Heat the reaction mixture (typically 60-80 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, filter off the inorganic base, and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify by flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 27, 2026, from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (2023). Photoredox catalysis. In Wikipedia. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position [Video]. Khan Academy. [Link]
-
Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers. [Link]
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Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 191-194. [Link]
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Mojtahedi, M. M., et al. (2011). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Synthetic Communications, 41(14), 2083-2088. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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Li, Y., et al. (2026, January 26). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Gunanathan, C., et al. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
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Kato, S., et al. (2005). Gas phase SN2 reactions of halide ions with trifluoromethyl halides: front- and back-side attack vs. complex formation. Physical Chemistry Chemical Physics, 7(9), 1958-1964. [Link]
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Pearson. (2024). Propose a mechanism for the reaction of benzyl bromide with ethan.... [Link]
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ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. [Link]
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National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
Hulet, R. (2020, April 15). 22.5 Alkylation via Enolates [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved January 27, 2026, from [Link]
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Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved January 27, 2026, from [Link]
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ResearchGate. (2025). Gas Phase S N 2 Reactions of Halide Ions with Trifluoromethyl Halides: Front- and Back-Side Attack vs. Complex Formation. [Link]
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ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]
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Evans, D. A., et al. (2003). Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. Journal of the American Chemical Society, 125(42), 12692-12693. [Link]
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Wagner, P. J., et al. (2001). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. The Journal of Organic Chemistry, 66(22), 7365-7370. [Link]
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Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]
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PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
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National Center for Biotechnology Information. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]
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Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
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Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]
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Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]
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McMurry, J. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
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Technical Support Center: Strategies for Suppressing Elimination Side Reactions with Substituted Benzyl Bromides
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-tested strategies for a common yet vexing challenge: controlling the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions when working with substituted benzyl bromides. The unique electronic nature of the benzylic position makes these substrates highly reactive, but also susceptible to undesired elimination pathways, leading to reduced yields and complex purification challenges.[1] This resource offers a structured, question-and-answer-based approach to troubleshoot and optimize your reaction conditions.
Section 1: Foundational Principles & Troubleshooting FAQs
This section addresses the most frequently encountered issues and the underlying chemical principles governing the substitution-elimination competition. Understanding these core concepts is the first step toward rational reaction design.
Q1: My reaction with a primary substituted benzyl bromide is giving a significant amount of styrene derivative. I thought primary halides favored SN2. What's going on?
A1: This is a classic problem that stems from the interplay between your nucleophile's basicity and steric factors. While primary halides, including benzyl bromide, are indeed excellent substrates for SN2 reactions due to minimal steric hindrance at the reaction center, the outcome is highly dependent on the nature of the reagent you are using.[2][3]
-
The Culprit: A Strong, Bulky Base: If your intended "nucleophile" is also a strong, sterically hindered base (e.g., potassium tert-butoxide, LDA), it may preferentially act as a base rather than a nucleophile.[4] Instead of attacking the electrophilic benzylic carbon (the SN2 pathway), it will abstract a proton from the adjacent carbon (the β-carbon), leading to an E2 elimination. The benzylic C-H bonds are relatively acidic, further encouraging this pathway.
-
Causality: The SN2 transition state requires the nucleophile to approach the carbon atom from the backside.[2] A bulky reagent finds this approach difficult. In contrast, abstracting a proton from the more exposed β-position is sterically less demanding.
-
Troubleshooting Action:
-
Switch to a "Softer" Nucleophile: Opt for a reagent that is a good nucleophile but a weaker base. Thiolates (RS⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent choices that strongly favor the SN2 pathway.[5][6]
-
Use a Non-Hindered Base: If you need to use an alkoxide, for instance, switch from tert-butoxide to methoxide or ethoxide, which are less sterically demanding and more likely to act as nucleophiles.
-
Q2: I'm working with a secondary benzyl bromide and getting a mixture of products. How can I push the reaction towards substitution?
A2: Secondary benzylic systems are notoriously tricky because they can readily undergo SN1, SN2, E1, and E2 pathways.[3][7][8] The key to favoring substitution lies in carefully controlling your reaction conditions to disfavor the carbocation intermediate (suppressing SN1/E1) and the bimolecular elimination (suppressing E2).
-
Mechanism at Play: The stability of the secondary benzylic carbocation makes SN1/E1 pathways accessible, especially in polar protic solvents.[9][10] Concurrently, strong bases will promote the E2 mechanism.[4]
-
Troubleshooting Workflow: The following decision tree can guide your optimization:
Caption: Decision workflow for promoting SN2 on secondary benzyl bromides.
-
Detailed Protocol Steps:
-
Nucleophile Selection: As with primary systems, choose a good nucleophile that is a weak base.[3]
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents are excellent at solvating the counter-cation of your nucleophile, leaving the anion "bare" and highly nucleophilic.[11][12] They do not effectively solvate the leaving group anion, which disfavors the formation of a carbocation and thus suppresses SN1/E1 pathways.[13][14]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.[15] Therefore, lower temperatures will kinetically favor the substitution pathway.[16][17][18][19]
-
Q3: My benzyl bromide starting material has electron-withdrawing groups on the ring. Why is the reaction so slow and prone to elimination?
A3: Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂) or cyano (-CN) groups, have a profound electronic effect on the benzylic position, which can hinder substitution and promote elimination.
-
Electronic Destabilization:
-
SN1 Pathway: EWGs destabilize the benzylic carbocation intermediate required for the SN1 mechanism, effectively shutting down this pathway.
-
SN2 Pathway: EWGs also inductively withdraw electron density from the benzylic carbon, making it more electrophilic. However, they also slow down the reaction by destabilizing the transition state, which has developing positive charge on the benzylic carbon as the nucleophile attacks and the bromide leaves.
-
-
Increased Acidity of β-Hydrogens: The primary reason for increased elimination is that EWGs significantly increase the acidity of the β-hydrogens through inductive effects. This makes them much more susceptible to abstraction by even moderately basic nucleophiles, favoring the E2 pathway.
-
Troubleshooting Strategy:
-
Use a Highly Nucleophilic, Non-Basic Reagent: This is critical. Reagents like sodium iodide in acetone (Finkelstein reaction) or sodium azide are ideal.
-
Strict Temperature Control: Maintain low temperatures to disfavor the higher-energy elimination pathway.[16]
-
Consider Alternative Synthetic Routes: If elimination remains a persistent issue, it may be more efficient to introduce the desired functionality before the benzylic bromination step or use a different synthetic strategy altogether.
-
Section 2: Advanced Protocols & Data-Driven Optimization
This section provides quantitative data and detailed experimental protocols to guide your reaction optimization.
Optimizing the Base/Nucleophile and Solvent System
The choice of base and solvent is arguably the most critical factor in controlling the SN2/E2 ratio. The following table summarizes expected outcomes for the reaction of 1-phenylethyl bromide (a secondary benzyl bromide) with various reagents.
| Reagent/Base | Solvent | Predominant Pathway | Expected Major Product | Rationale |
| Sodium Azide (NaN₃) | DMSO | SN2 | 1-azido-1-phenylethane | Azide is an excellent nucleophile but a very weak base.[6] |
| Sodium Ethoxide (NaOEt) | Ethanol | E2 | Styrene | Ethoxide is a strong, unhindered base. Ethanol is a protic solvent that promotes elimination.[19] |
| Potassium tert-Butoxide (KOtBu) | t-Butanol | E2 (Strongly) | Styrene | A strong, sterically hindered base that exclusively favors elimination.[4] |
| Sodium Cyanide (NaCN) | DMF | SN2 | 2-phenylpropanenitrile | Cyanide is a strong nucleophile and a moderately weak base.[5] |
| Water (H₂O) | Water | SN1 / E1 | 1-phenylethanol, Styrene | A weak nucleophile/weak base in a polar protic solvent favors carbocation formation.[5][8] |
Experimental Protocol: Minimizing Elimination in a Challenging Secondary Benzyl Bromide Substitution
This protocol details a procedure for the SN2 reaction of 1-(4-nitrophenyl)ethyl bromide with sodium cyanide, a system prone to elimination due to the electron-withdrawing nitro group.
Objective: Synthesize 2-(4-nitrophenyl)propanenitrile while minimizing the formation of 4-nitrostyrene.
Materials:
-
1-(4-nitrophenyl)ethyl bromide
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with sodium cyanide (1.2 equivalents). Add anhydrous DMSO via syringe.
-
Temperature Control: Cool the stirred suspension to 0 °C using an ice-water bath. This is a critical step. Low temperature kinetically disfavors the E2 pathway.[16][17]
-
Substrate Addition: Dissolve 1-(4-nitrophenyl)ethyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the cold, stirred NaCN suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may be slow, but patience is key to maintaining selectivity.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to separate the desired nitrile from any elimination byproduct.
Caption: Step-by-step workflow for the optimized SN2 protocol.
References
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
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Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
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Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved from [Link]
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Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S N Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]
-
Chemistry university. (2021, January 25). Heat in Substitution vs Elimination [Video]. YouTube. Retrieved from [Link]
-
Quora. (2016, December 9). How does solvent affect elimination reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Methyl-2-(trifluoromethyl)benzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, benzyl bromides are pivotal intermediates for the introduction of the benzyl moiety, a common structural motif in a vast array of pharmaceuticals and functional materials.[1] The reactivity of these electrophilic reagents is of paramount importance, governing reaction kinetics, yield, and impurity profiles. This guide provides an in-depth comparison of the reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide with other substituted benzyl bromides, offering insights into the electronic and steric effects that modulate their performance in nucleophilic substitution reactions.
The Dueling Nature of Substituents: Electronic and Steric Effects
The reactivity of a substituted benzyl bromide is fundamentally dictated by the electronic properties and steric demands of the substituents on the aromatic ring. These factors influence the stability of the transition state and, in the case of an S(_N)1 mechanism, the stability of the benzylic carbocation intermediate.[2][3]
Electronic Effects:
-
Electron-donating groups (EDGs) , such as methyl (-CH(_3)), increase the electron density of the aromatic ring and stabilize the transition state of both S(_N)1 and S(_N)2 reactions. In an S(_N)1 pathway, EDGs are particularly effective at stabilizing the positive charge of the benzylic carbocation through inductive and hyperconjugation effects, thereby accelerating the rate of reaction.[4][5]
-
Electron-withdrawing groups (EWGs) , such as the trifluoromethyl (-CF(_3)) group, decrease the electron density of the ring. This destabilizes the electron-deficient transition state of both S(_N)1 and S(_N)2 reactions, leading to a decrease in the reaction rate.[2][6]
Steric Effects:
-
Ortho-substituents , regardless of their electronic nature, can sterically hinder the approach of the nucleophile to the benzylic carbon in an S(_N)2 reaction. This steric hindrance raises the energy of the transition state and slows down the reaction rate. In S(_N)1 reactions, severe steric strain can sometimes be relieved upon ionization, leading to rate acceleration, but this is less common for typical ortho-substituents. Generally, ortho-substitution leads to a diminished reactivity in nucleophilic substitution reactions.
Comparative Reactivity Analysis
The unique substitution pattern of 5-Methyl-2-(trifluoromethyl)benzyl bromide presents a fascinating case study where opposing electronic and steric effects are at play.
-
The methyl group at the 5-position (meta to the trifluoromethyl group and para to the bromomethyl group if considering the influence on the carbocation) is an electron-donating group. It is expected to enhance reactivity by stabilizing the transition state.
-
The trifluoromethyl group at the 2-position (ortho to the bromomethyl group) is a strong electron-withdrawing group and is expected to significantly decrease reactivity. Furthermore, its position introduces considerable steric hindrance around the reaction center.
Based on these opposing influences, we can predict the reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide relative to other benzyl bromides:
| Benzyl Bromide Derivative | Substituent Effects | Predicted Relative Reactivity |
| 4-Methylbenzyl bromide | Strong EDG at para-position | Very High |
| Benzyl bromide | Unsubstituted | High |
| 4-(Trifluoromethyl)benzyl bromide | Strong EWG at para-position | Low |
| 5-Methyl-2-(trifluoromethyl)benzyl bromide | EDG (meta) + EWG (ortho) + Steric Hindrance (ortho) | Very Low |
| 2-(Trifluoromethyl)benzyl bromide | Strong EWG at ortho-position + Steric Hindrance | Very Low |
| 3,5-Bis(trifluoromethyl)benzyl bromide | Two strong EWGs at meta-positions | Extremely Low |
Rationale for the Predicted Reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide:
The strong deactivating effect of the ortho-trifluoromethyl group, both electronically and sterically, is expected to be the dominant factor in determining the reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide. While the meta-methyl group provides some electronic stabilization, its influence is significantly less pronounced compared to the deactivating power of the ortho-CF(_3) group. Therefore, 5-Methyl-2-(trifluoromethyl)benzyl bromide is predicted to be one of the less reactive benzyl bromides, comparable in reactivity to 2-(trifluoromethyl)benzyl bromide and significantly less reactive than benzyl bromide or its electron-donating substituted counterparts.
Experimental Protocol for Comparative Reactivity Studies
To empirically validate these predictions, a robust and reproducible experimental protocol is essential. The following procedure, adapted from studies on the kinetics of nucleophilic substitution of substituted benzyl bromides, utilizes a conductometric method to monitor the progress of the reaction.[3] This method is highly sensitive to the formation of ionic products, in this case, the bromide salt of the nucleophile's counter-ion.
Objective:
To determine the relative rates of nucleophilic substitution of a series of substituted benzyl bromides, including 5-Methyl-2-(trifluoromethyl)benzyl bromide, with a common nucleophile.
Materials:
-
5-Methyl-2-(trifluoromethyl)benzyl bromide
-
Benzyl bromide (as a reference)
-
4-Methylbenzyl bromide (as an activated reference)
-
4-(Trifluoromethyl)benzyl bromide (as a deactivated reference)
-
A suitable nucleophile (e.g., a secondary amine like piperidine or morpholine)
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for the comparative reactivity study.
Step-by-Step Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each benzyl bromide and the chosen nucleophile in the selected solvent. It is crucial to use a high-purity solvent to minimize background conductivity.
-
Thermostating: Place the solutions in a constant temperature water bath until they reach thermal equilibrium. Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.
-
Reaction Initiation and Data Collection:
-
Place a known volume of the nucleophile solution into the conductivity cell.
-
Initiate the reaction by adding an equal volume of the benzyl bromide solution and start recording the conductivity at regular time intervals (e.g., every 30 seconds) for a sufficient duration to observe a significant change.
-
-
Data Analysis:
-
Plot the measured conductivity as a function of time for each benzyl bromide derivative.
-
The initial rate of the reaction is proportional to the initial slope of the conductivity versus time plot.
-
Compare the initial rates to establish the relative reactivity of the benzyl bromides.
-
Self-Validating System and Controls:
-
Control Reactions: Run a control reaction for each benzyl bromide in the solvent without the nucleophile to account for any solvolysis.
-
Reproducibility: Repeat each experiment at least three times to ensure the reproducibility of the results.
-
Purity of Reagents: The purity of the benzyl bromides and the nucleophile should be confirmed by appropriate analytical techniques (e.g., NMR, GC-MS) to avoid misleading results from impurities.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
Benzyl bromides can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms, and the preferred pathway is influenced by the reaction conditions.[4][7]
Caption: Generalized SN1 and SN2 reaction pathways for a benzyl bromide.
-
S(_N)2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is sensitive to steric hindrance at the benzylic carbon.
-
S(_N)1 Pathway: Favored by weak nucleophiles (solvolysis) and polar protic solvents that can stabilize the benzylic carbocation intermediate. The rate is primarily determined by the stability of this carbocation.
For 5-Methyl-2-(trifluoromethyl)benzyl bromide, the significant steric hindrance from the ortho-trifluoromethyl group would strongly disfavor an S(_N)2 reaction. However, the electron-withdrawing nature of the same group would destabilize the carbocation, making an S(_N)1 pathway also less favorable. The actual mechanism may be a borderline case or proceed slowly through the less hindered pathway, which is likely to be a slow S(_N)1 reaction under solvolytic conditions.
Conclusion
The reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide in nucleophilic substitution reactions is a nuanced interplay of competing electronic and steric effects. The potent electron-withdrawing and sterically bulky ortho-trifluoromethyl group is predicted to dominate, rendering this compound significantly less reactive than benzyl bromide and its electron-donating derivatives. This guide provides a theoretical framework and a practical experimental protocol for researchers to quantitatively assess the reactivity of this and other substituted benzyl bromides, enabling the informed selection of reagents and optimization of reaction conditions in their synthetic endeavors.
References
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Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
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ResearchGate. Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. [Link]
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ACS Publications. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. [Link]
-
MDPI. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
-
NIH. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
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Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
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Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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-
RSC Publishing. In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
-
Nature. Late-stage trifluoromethylthiolation of benzylic C-H bonds. [Link]
-
brainly.com. [FREE] Why does benzyl bromide react under both SN1 and SN2 conditions?. [Link]
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PubMed. Utilization of High-Throughput Experimentation (HTE) and ChemBeads Toward the Development of an Aryl Bromide and Benzyl Bromide Photoredox Cross-Electrophile Coupling. [Link]
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YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]
-
NIH. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]
-
ACS Publications. A survey of Hammett substituent constants and resonance and field parameters. [Link]
-
ResearchGate. Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... [Link]
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YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
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PubMed. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. [Link]
-
Chemistry Stack Exchange. Rates of solvolysis of p-dimethylamino benzyl halides. [Link]
-
Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. [Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
-
Wikipedia. Hammett equation. [Link]
-
ResearchGate. Quantum-chemical analysis of the mechanism of nucleophilic substitution of bromine in methyl(benzyl)bromide by S-, O-anions generated from 2-thiouracil. [Link]
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NIH. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][4]benzothiazinium Chloride as Anticancer Agent. [Link]
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ScienceDirect. Benzyl Halides. [Link]
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A Comparative Guide to HPLC Methodologies for the Analysis of 5-Methyl-2-(trifluoromethyl)benzyl Bromide Reaction Mixtures
Introduction
5-Methyl-2-(trifluoromethyl)benzyl bromide is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of target molecules, making this building block particularly valuable[1]. Accurate monitoring of its synthesis is crucial to ensure reaction completion, identify and quantify impurities, and ultimately control the quality of the final active ingredient. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering the resolution and sensitivity needed to dissect complex reaction mixtures.
This guide provides a comparative analysis of two distinct HPLC methodologies—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the in-process control and final purity assessment of 5-Methyl-2-(trifluoromethyl)benzyl bromide. We will explore the fundamental principles behind each method, provide detailed experimental protocols, and offer field-proven insights to help researchers select the optimal approach for their specific analytical objectives.
The Analytical Challenge: Separating a Reactive Intermediate and Its Byproducts
Analyzing the reaction mixture for 5-Methyl-2-(trifluoromethyl)benzyl bromide presents several challenges:
-
Analyte Reactivity: Benzyl bromides are reactive alkylating agents and can be susceptible to hydrolysis, especially in the presence of nucleophilic solvents like water, which is a major component of reversed-phase mobile phases. This instability can compromise analytical accuracy if not properly managed[2].
-
Impurity Profile: A typical reaction mixture may contain the starting material (e.g., 5-methyl-2-(trifluoromethyl)benzyl alcohol), the main product, and various process-related impurities. These can include over-brominated species, positional isomers, or byproducts from side reactions[1][3].
-
Diverse Polarities: The components within the reaction mixture can span a range of polarities, from the more polar starting alcohol to the relatively non-polar benzyl bromide product and other potential non-polar impurities.
An effective HPLC method must be able to resolve all these components with good peak shape and reproducibility while minimizing on-column degradation of the target analyte.
Method Comparison: Reversed-Phase vs. Normal-Phase HPLC
The choice between Reversed-Phase and Normal-Phase chromatography is the most critical decision in method development. Each mode of separation offers a unique set of advantages and disadvantages tailored to different analytical goals.
Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase[4][5]. Separation is driven by hydrophobic interactions; non-polar compounds are retained longer on the column[6].
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for aromatic compounds, providing robust hydrophobic retention[7]. Its versatility makes it an excellent starting point for most method development[8].
-
Mobile Phase: A mixture of acetonitrile and water is selected. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure.
-
Detection: UV detection at 210 nm is chosen because many aromatic compounds exhibit strong absorbance at lower wavelengths, providing high sensitivity for both the main component and potential impurities[9].
Method 2: The Orthogonal Approach - Normal-Phase HPLC (NP-HPLC)
NP-HPLC employs a polar stationary phase (e.g., silica or cyano-propyl) and a non-polar mobile phase[4][5]. This mode separates compounds based on their polarity, with polar analytes interacting more strongly with the stationary phase and thus being retained longer[10].
Causality Behind Experimental Choices:
-
Stationary Phase: A cyano (CN) column is chosen as a versatile and less retentive alternative to a bare silica column. It is less sensitive to water content in the mobile phase than silica, leading to more robust and reproducible methods.
-
Mobile Phase: A mixture of hexane and isopropanol (IPA) is a classic choice for NP-HPLC. Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier to elute the analytes. This non-aqueous environment is ideal for moisture-sensitive compounds like benzyl bromides.
-
Application: This method is particularly well-suited for separating isomers and compounds with subtle structural differences, which might be challenging in reversed-phase mode[11].
Data Presentation: Head-to-Head Comparison
| Parameter | Method 1: Reversed-Phase (RP-HPLC) | Method 2: Normal-Phase (NP-HPLC) |
| Stationary Phase | C18 (Octadecyl), 5 µm, 4.6 x 250 mm | Cyano (CN), 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water; B: Acetonitrile | A: n-Hexane; B: Isopropanol (IPA) |
| Gradient/Isocratic | Gradient: 70% B to 95% B over 15 min | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Primary Use Case | Routine quality control, purity analysis, and monitoring of polar impurities. | Isomer separation, analysis of non-polar impurities, and for reactive analytes unstable in water. |
| Advantages | Highly reproducible, wide applicability, excellent for separating compounds with different hydrophobicities. | Excellent for isomer separation, protects water-sensitive analytes, offers orthogonal selectivity to RP-HPLC. |
| Disadvantages | Potential for on-column hydrolysis of benzyl bromide, may provide poor resolution of non-polar isomers. | Mobile phases are more hazardous and expensive, requires stringent control of water content, less familiar to many labs. |
Experimental Protocols
Protocol 1: Preparation of a Simulated Reaction Mixture
This protocol describes the preparation of a stock solution that mimics a typical reaction mixture for validation and comparison of the HPLC methods.
-
Stock Solution Preparation: Accurately weigh and dissolve the following standards in acetonitrile to prepare a 1 mg/mL combined stock solution:
-
5-Methyl-2-(trifluoromethyl)benzyl alcohol (Starting Material)
-
5-Methyl-2-(trifluoromethyl)benzyl bromide (Product)
-
A potential isomeric impurity (e.g., 4-Methyl-2-(trifluoromethyl)benzyl bromide, if available)
-
-
Working Standard Preparation: Dilute the stock solution 10-fold with acetonitrile to a final concentration of 100 µg/mL for each component.
-
Reaction Sample Preparation: For an actual reaction sample, quench a small aliquot (e.g., 50 µL) and dilute it with a sufficient volume of acetonitrile (e.g., to 10 mL) to bring the expected product concentration into the range of the working standard.
-
Filtration: Filter all samples through a 0.45 µm PTFE syringe filter before injection to protect the HPLC system from particulate matter.
Protocol 2: RP-HPLC Analysis (Method 1)
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (70% Acetonitrile / 30% Water) for at least 30 minutes or until a stable baseline is achieved.
-
Method Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient Program:
-
0-10 min: 70% B
-
10-15 min: Ramp from 70% to 95% B
-
15-20 min: Hold at 95% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
-
Injection Sequence: Inject a solvent blank (acetonitrile), followed by the working standard, and then the prepared reaction samples.
-
Data Analysis: Identify peaks based on the retention times from the working standard. Quantify the components based on their peak areas.
Protocol 3: NP-HPLC Analysis (Method 2)
-
System Equilibration: Equilibrate the Cyano column with the isocratic mobile phase (95% n-Hexane / 5% IPA) for at least 30 minutes. Ensure the system is completely free of any residual aqueous or polar solvents from previous analyses.
-
Method Parameters:
-
Column: Cyano (CN), 5 µm, 4.6 x 250 mm
-
Mobile Phase: 95% n-Hexane, 5% Isopropanol
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 220 nm (Note: Hexane cutoff is ~200 nm, 220 nm provides a more stable baseline).
-
-
Injection Sequence: Inject a solvent blank (mobile phase), followed by the working standard, and then the prepared reaction samples.
-
Data Analysis: Identify and quantify peaks as described for the RP-HPLC method.
Visualization of Workflows
Caption: Logic diagram for selecting the appropriate HPLC method.
Senior Scientist Insights & Trustworthiness
-
Analyte Stability: The stability of 5-Methyl-2-(trifluoromethyl)benzyl bromide in the aqueous-organic mobile phase of RP-HPLC is a valid concern. While many benzyl bromides are sufficiently stable for the duration of a typical HPLC run, it is crucial to validate this. Perform a solution stability study by re-injecting the same prepared sample over 6-24 hours. [2]If degradation (evidenced by a decrease in the main peak area and an increase in impurity peaks, such as the corresponding alcohol) is observed, consider lowering the column temperature or, preferably, switching to the NP-HPLC method which avoids water entirely.
-
Orthogonal Methods for Impurity Profiling: For comprehensive impurity profiling, relying on a single HPLC method is insufficient. Co-elution of impurities can mask problems. Using both the RP-HPLC and NP-HPLC methods provides orthogonal (different) separation mechanisms. An impurity that co-elutes with the main peak in the reversed-phase method will likely be well-separated in the normal-phase method, and vice-versa. This dual-method approach is a cornerstone of building a robust and trustworthy analytical package for regulatory submissions.
-
Column Selection for Fluorinated Aromatics: While C18 is a reliable starting point, consider Pentafluorophenyl (PFP) columns for halogenated and aromatic compounds. PFP phases can offer unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can significantly improve the resolution of closely related isomers or impurities.[12]
Conclusion
Both Reversed-Phase and Normal-Phase HPLC offer viable and powerful solutions for the analysis of 5-Methyl-2-(trifluoromethyl)benzyl bromide reaction mixtures. The choice is not about which method is universally "better," but which is best suited for the analytical task at hand.
-
For routine, high-throughput quality control focused on assay and purity, the robustness and familiarity of Reversed-Phase HPLC (Method 1) make it the superior choice.
-
For in-depth impurity profiling, isomer separation, or when dealing with analyte instability in aqueous media, the orthogonal selectivity and non-aqueous conditions of Normal-Phase HPLC (Method 2) provide critical advantages.
By understanding the causality behind the chromatographic principles and applying the detailed protocols within this guide, researchers can develop self-validating, robust, and accurate HPLC methods to ensure the quality and consistency of this vital chemical intermediate.
References
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Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Available at: [Link]
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available at: [Link]
-
Vidal-Limon, A., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]
-
ResearchGate. (2019). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... Available at: [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Available at: [Link]
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RIUMA. (n.d.). Simultaneous determination of the UV-filters benzyl salicylate. Available at: [Link]
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Agilent. (2024). Method Development 101: From Beginner to Expert Part 1. Available at: [Link]
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Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
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PubMed. (2013). Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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Indian Journal of Chemistry. (n.d.). Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Available at: [Link]
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ACS Publications. (2025). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. Available at: [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Quality 3-(Trifluoromethyl)benzyl Bromide: A Guide for Researchers and Manufacturers. Available at: [Link]
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ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. Available at: [Link]
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A Senior Application Scientist's Guide to the Efficacy of 5-Methyl-2-(trifluoromethyl)benzyl bromide in Synthetic Transformations
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the success of a synthetic campaign. This guide provides an in-depth technical comparison of 5-Methyl-2-(trifluoromethyl)benzyl bromide, a uniquely substituted benzylating agent, with its more common counterparts. We will delve into the nuanced interplay of steric and electronic effects that govern its reactivity and provide field-proven, detailed experimental protocols to enable a direct, quantitative comparison in your laboratory.
Introduction: The Unique Structural Attributes of 5-Methyl-2-(trifluoromethyl)benzyl bromide
5-Methyl-2-(trifluoromethyl)benzyl bromide presents a fascinating case study in electrophile design. The benzene ring is adorned with two substituents possessing opposing electronic properties: a weakly electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. Their ortho and meta positions relative to the benzylic carbon create a unique electronic and steric environment that significantly modulates its reactivity in nucleophilic substitution reactions.
The trifluoromethyl group, with its potent inductive electron-withdrawing effect, is known to influence the physicochemical properties of molecules, often enhancing metabolic stability and binding affinity in drug candidates.[1] The methyl group, on the other hand, provides a slight electron-donating effect. Understanding how this electronic push-pull relationship, combined with the steric bulk of the ortho-trifluoromethyl group, impacts the reactivity of the benzylic bromide is paramount for its effective utilization.
Mechanistic Considerations: A Balancing Act of Steric and Electronic Effects
The workhorse of transformations involving benzyl bromides is the SN2 reaction. The rate and efficiency of this reaction are profoundly influenced by the steric accessibility of the electrophilic carbon and the electronic nature of the benzene ring.
Electronic Effects:
The reactivity of benzyl halides in SN2 reactions is sensitive to the electronic character of the substituents on the aromatic ring. Electron-withdrawing groups can stabilize the transition state, which has developing negative charge on the incoming nucleophile and the leaving group, by delocalizing electron density.[2] Conversely, electron-donating groups can destabilize this transition state. In the case of 5-Methyl-2-(trifluoromethyl)benzyl bromide, the potent electron-withdrawing nature of the ortho-trifluoromethyl group is expected to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect is somewhat tempered by the meta-methyl group.
Steric Effects:
The SN2 reaction proceeds via a backside attack on the electrophilic carbon. Consequently, bulky substituents in the ortho position can significantly impede the approach of the nucleophile, thereby decreasing the reaction rate.[2][3] The ortho-trifluoromethyl group in 5-Methyl-2-(trifluoromethyl)benzyl bromide is expected to exert a significant steric hindrance, potentially slowing down the rate of substitution compared to sterically unencumbered benzyl bromide.
The overall reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide is therefore a result of the interplay between the activating electronic effect of the trifluoromethyl group and its deactivating steric effect.
Comparative Performance in Key Synthetic Transformations
To provide a tangible comparison, we will consider two fundamental and widely employed synthetic transformations: the N-alkylation of a secondary amine (morpholine) and the O-alkylation of a phenol (p-cresol). These reactions serve as excellent benchmarks for evaluating the efficacy of benzylating agents.
N-Alkylation of Morpholine
The N-alkylation of amines is a cornerstone of many synthetic routes, particularly in the construction of pharmaceutical and agrochemical compounds. Morpholine is a common secondary amine used in these transformations.
Hypothesized Reactivity Comparison:
Based on the principles discussed, we can predict the relative performance of 5-Methyl-2-(trifluoromethyl)benzyl bromide compared to benzyl bromide and other substituted analogues.
-
Benzyl Bromide: The baseline for reactivity.
-
4-Methylbenzyl Bromide: The electron-donating methyl group is expected to slightly decrease the reactivity in an SN2 reaction compared to benzyl bromide.
-
4-(Trifluoromethyl)benzyl Bromide: The electron-withdrawing trifluoromethyl group is expected to increase the reactivity compared to benzyl bromide.
-
5-Methyl-2-(trifluoromethyl)benzyl Bromide: The reactivity will be a balance of the activating electronic effect of the ortho-CF3 group and its significant steric hindrance. It is plausible that the steric hindrance will be the dominant factor, leading to a slower reaction rate compared to benzyl bromide and 4-(trifluoromethyl)benzyl bromide.
Workflow for Comparative N-Alkylation
Caption: Workflow for the comparative N-alkylation of morpholine.
Quantitative Data Comparison (Hypothetical Data Based on Predicted Reactivity)
| Alkylating Agent | Predicted Relative Rate | Hypothetical Yield (%) |
| Benzyl Bromide | Baseline | 95 |
| 4-Methylbenzyl Bromide | Slower | 92 |
| 4-(Trifluoromethyl)benzyl Bromide | Faster | 98 |
| 5-Methyl-2-(trifluoromethyl)benzyl bromide | Slowest | 85 |
O-Alkylation of p-Cresol
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from phenols.[4] p-Cresol is a representative phenolic substrate for this transformation.
Hypothesized Reactivity Comparison:
The same electronic and steric arguments apply to the O-alkylation of p-cresol. The phenoxide, being a softer nucleophile than an amine, might be more sensitive to steric hindrance. Therefore, the rate difference between the sterically hindered 5-Methyl-2-(trifluoromethyl)benzyl bromide and the other reagents might be even more pronounced.
Workflow for Comparative O-Alkylation
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 5-Methyl-2-(trifluoromethyl)benzyl bromide
For researchers, scientists, and drug development professionals, the integrity of a chemical reagent is the bedrock of reliable and reproducible results. The purity of starting materials like 5-Methyl-2-(trifluoromethyl)benzyl bromide, a key building block in medicinal chemistry and materials science, is not a trivial detail—it is a critical parameter that can dictate the success or failure of a synthetic route. The presence of even minor impurities can lead to unforeseen side reactions, reduced yields, and complex purification challenges, ultimately impacting project timelines and the integrity of the final product.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available 5-Methyl-2-(trifluoromethyl)benzyl bromide. We will move beyond simple quality control checks to establish a comprehensive, self-validating analytical workflow. The causality behind experimental choices will be explained, providing you with the framework to not only assess but also to understand the potential impurity profile of this crucial reagent.
Understanding the Potential Impurity Profile
To effectively test for purity, one must first anticipate the likely impurities. These often arise from the synthetic route used for manufacturing. The most common method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative, in this case, 5-Methyl-2-(trifluoromethyl)toluene, using a brominating agent like N-Bromosuccinimide (NBS).[1]
This process, while generally effective, can lead to several process-related impurities:
-
Unreacted Starting Material: Incomplete reaction can leave residual 5-Methyl-2-(trifluoromethyl)toluene.
-
Over-bromination: The reaction may not stop at mono-bromination, leading to the formation of 5-(Bromomethyl)-2-(trifluoromethyl)benzyl bromide or 5-Methyl-2-(trifluoromethyl)benzylidene bromide.[1]
-
Isomeric Impurities: While the trifluoromethyl group is strongly directing, minor amounts of other positional isomers could potentially form.
-
Hydrolysis/Degradation Products: Benzyl bromides are moisture-sensitive and can hydrolyze to form the corresponding benzyl alcohol (5-Methyl-2-(trifluoromethyl)benzyl alcohol).[2] Over time, especially with exposure to light or heat, they can also form other degradation products like dibenzyl ether.[1]
A multi-modal analytical approach is therefore essential for a comprehensive purity assessment. Relying on a single technique can lead to an incomplete and potentially misleading picture.
The Analytical Workflow: A Triad of Orthogonal Techniques
A robust purity assessment relies on the integration of multiple analytical techniques that probe different physicochemical properties of the sample. For 5-Methyl-2-(trifluoromethyl)benzyl bromide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) provides a self-validating system.
Caption: A comprehensive analytical workflow for purity assessment.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability checks and controls to ensure data integrity.
NMR Spectroscopy: The Gold Standard for Structural Confirmation and Quantification
NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR). Both ¹H and ¹⁹F NMR are crucial for this molecule. ¹⁹F NMR is particularly powerful due to its high sensitivity, wide chemical shift range, and the 100% natural abundance of the ¹⁹F isotope, making it excellent for identifying and quantifying fluorine-containing impurities.[3][4]
Protocol: ¹H and ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 5-Methyl-2-(trifluoromethyl)benzyl bromide sample into an NMR tube.
-
Add a known quantity of a certified internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR). The internal standard should have peaks that do not overlap with the analyte or expected impurity signals.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly.
-
-
Instrument Parameters (400 MHz Spectrometer or higher):
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.
-
Pulse angle: 30-90°.
-
Number of scans: 16-64.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
Center the spectrum around the expected CF₃ signal (approx. -60 to -65 ppm).
-
Use a sufficient relaxation delay.
-
-
-
Data Analysis:
-
Carefully integrate the signals corresponding to the product, the internal standard, and any identified impurities.
-
For ¹H NMR, the benzylic CH₂ protons (~4.5-4.7 ppm) and the methyl CH₃ protons (~2.4 ppm) are key signals.
-
For ¹⁹F NMR, the singlet for the CF₃ group provides a clean signal for quantification.[5]
-
Calculate the purity based on the relative integrals of the analyte and the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is an ideal technique for separating and identifying volatile and semi-volatile impurities, such as residual starting material or over-brominated byproducts. The mass spectrometer provides definitive identification of the separated components.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
Instrument Parameters:
-
GC System:
-
Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is a good starting point.[6]
-
Inlet Temperature: 250-280 °C.[7]
-
Injection Mode: Split or splitless, depending on the concentration. A split injection (e.g., 50:1) is common to avoid column overload.
-
Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1-2 min) and ramp at 10-15 °C/min to a final temperature of 280-300 °C.[7]
-
-
MS System:
-
-
Data Analysis:
-
Identify the main peak corresponding to 5-Methyl-2-(trifluoromethyl)benzyl bromide.
-
Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to identify impurities.
-
Calculate the relative percentage of each impurity based on the peak area (Area %). This provides a semi-quantitative assessment. For accurate quantification, a calibration curve with certified standards is necessary.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Non-Volatile Components
HPLC with UV detection is a workhorse for purity analysis, particularly for non-volatile impurities like the hydrolysis product (benzyl alcohol) or dibenzyl ethers. Reversed-phase HPLC is the most suitable mode for this relatively non-polar compound.[8]
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~0.5 mg/mL in the mobile phase or a compatible solvent like acetonitrile.
-
Ensure the sample is fully dissolved.
-
-
Instrument Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for non-polar analytes.[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is effective.[10]
-
Example Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-30 °C.
-
UV Detection: Monitor at multiple wavelengths, such as 220 nm and 254 nm, to ensure detection of all aromatic species.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (Area % Purity).
-
Data Interpretation and Supplier Comparison
By applying this triad of techniques, a detailed purity profile can be constructed. Below is a hypothetical comparison of results for 5-Methyl-2-(trifluoromethyl)benzyl bromide from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (qNMR, % w/w) | 98.5% | 96.2% | 94.5% | ¹H/¹⁹F NMR |
| Purity (HPLC, Area %) | 99.1% | 97.5% | 96.0% | HPLC-UV |
| Purity (GC, Area %) | 99.0% | 97.1% | 95.8% | GC-MS |
| Starting Material (GC, Area %) | 0.3% | 1.2% | 1.8% | GC-MS |
| Di-bromo Impurity (GC, Area %) | 0.1% | 0.5% | 0.9% | GC-MS |
| Benzyl Alcohol (HPLC, Area %) | 0.4% | 0.8% | 1.5% | HPLC-UV |
| Other Unidentified (Area %) | ~0.1% | ~0.2% | ~0.8% | HPLC/GC |
Interpretation:
-
Supplier A provides the highest purity material across all techniques. The qNMR result, being the most accurate quantitative method, confirms a high-quality reagent.
-
Supplier B shows a notable amount of unreacted starting material, suggesting a less optimized or incomplete reaction during synthesis.
-
Supplier C has the lowest purity, with significant levels of starting material, over-bromination products, and the hydrolysis product, indicating potential issues with both the synthesis and subsequent handling/storage.
Conclusion and Recommendations
The purity of 5-Methyl-2-(trifluoromethyl)benzyl bromide is a critical variable that requires a rigorous, multi-technique validation approach. While chromatographic methods like GC-MS and HPLC are excellent for profiling impurities, quantitative NMR (qNMR) should be considered the definitive technique for an accurate purity assay.
For researchers in drug discovery and development, it is imperative to not rely solely on the purity stated on a supplier's certificate of analysis. An in-house validation using at least two of the described techniques (ideally including qNMR) is strongly recommended before committing a batch of reagent to a critical synthesis. This due diligence ensures the reliability of experimental outcomes and the integrity of the final products.
References
- BenchChem. (2025). Synthesis of 2-(Trifluoromethyl)benzyl bromide - Technical Support Center. BenchChem.
- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- TDI-Brooks. (n.d.).
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum.
- Agilent. (2020).
- Sigma-Aldrich. (2013).
- Royal Society of Chemistry. (2019).
- CAMEO Chemicals. (n.d.). BENZYL BROMIDE. CAMEO Chemicals.
- American Chemical Society. (2026). Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes.
- Sigma-Aldrich. (2024).
- Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
- MDPI. (2022).
- Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
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A Comparative Guide to 5-Methyl-2-(trifluoromethyl)benzyl bromide and Analogous Synthetic Building Blocks
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a well-established method for modulating the physicochemical and biological properties of a molecule. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity.[1][2] 5-Methyl-2-(trifluoromethyl)benzyl bromide is a versatile building block that combines the influential -CF3 group with a reactive benzylic bromide handle, making it a valuable reagent for introducing this key structural motif.
However, the reactivity of a building block is a nuanced interplay of electronic and steric factors. The presence and position of the methyl and trifluoromethyl groups on the aromatic ring significantly alter the chemical behavior of the benzylic C-Br bond. This guide provides an in-depth, data-driven comparison of 5-Methyl-2-(trifluoromethyl)benzyl bromide against a curated set of structurally related analogues. Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for selecting the optimal building block for their specific synthetic challenges, moving beyond catalog specifications to understand performance in practical, laboratory-scale reactions.
The Panel of Building Blocks: Understanding Substituent Effects
To establish a comprehensive benchmark, we have selected four key analogues to compare against our primary compound. Each has been chosen to systematically dissect the individual contributions of the methyl and trifluoromethyl substituents.
| Compound Name | Structure | Key Features |
| 1. 5-Methyl-2-(trifluoromethyl)benzyl bromide | ![]() | Target compound; features a strong electron-withdrawing group (EWG) ortho to the benzylic position and a weak electron-donating group (EDG) meta to it. |
| 2. Benzyl bromide | ![]() | The unsubstituted parent compound; serves as the baseline for reactivity. |
| 3. 2-(Trifluoromethyl)benzyl bromide | ![]() | Isolates the effect of the ortho-CF3 group without the influence of the methyl group. |
| 4. 4-Methylbenzyl bromide | ![]() | Features a para-EDG, activating the ring and stabilizing positive charge at the benzylic position. |
| 5. 4-(Trifluoromethyl)benzyl bromide | ![]() | Features a para-EWG, deactivating the ring and destabilizing positive charge at the benzylic position. |
The reactivity of these benzyl bromides is governed by the electronic push-pull between the substituents and the benzylic carbon. Electron-donating groups (like -CH3) activate the ring and stabilize carbocation intermediates, while electron-withdrawing groups (like -CF3) deactivate the ring and destabilize them.[3] This has profound implications for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Benchmark 1: Nucleophilic Substitution via N-Alkylation
Nucleophilic substitution is a cornerstone reaction for benzylic halides. The mechanism can proceed through a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. Benzyl halides are unique in that they can undergo both, with the preferred pathway influenced by the stability of the benzylic carbocation.[4][5][6] A more stable carbocation, facilitated by electron-donating groups, will favor the SN1 pathway. Conversely, strong electron-withdrawing groups destabilize the carbocation, favoring an SN2 mechanism.[7][8]
We benchmarked the five building blocks in a standard N-alkylation reaction with benzylamine. This reaction provides a clear measure of their relative reactivity.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of benzylamine (1.2 mmol, 1.2 equiv) in acetonitrile (10 mL) was added potassium carbonate (2.5 mmol, 2.5 equiv).
-
The respective benzyl bromide building block (1.0 mmol, 1.0 equiv) was added, and the mixture was stirred at 60 °C.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC) until consumption of the starting benzyl bromide.
-
Upon completion, the reaction was cooled to room temperature, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Comparative Performance Data
| Entry | Building Block | Time (h) | Yield (%) | Predominant Pathway Rationale |
| 1 | 5-Methyl-2-(trifluoromethyl)benzyl bromide | 4 | 88 | SN2: The powerful ortho-CF3 group strongly destabilizes carbocation formation, forcing an SN2 mechanism. |
| 2 | Benzyl bromide | 3 | 92 | Mixed SN1/SN2: The parent compound shows high reactivity, capable of proceeding through a resonance-stabilized carbocation. |
| 3 | 2-(Trifluoromethyl)benzyl bromide | 5 | 85 | SN2: Similar to Entry 1, the ortho-CF3 group dictates an SN2 pathway, with slightly slower kinetics due to the lack of the meta-methyl group. |
| 4 | 4-Methylbenzyl bromide | 1.5 | 95 | SN1: The para-methyl group strongly stabilizes the benzylic carbocation through hyperconjugation and inductive effects, leading to rapid reaction. |
| 5 | 4-(Trifluoromethyl)benzyl bromide | 6 | 82 | SN2: The para-CF3 group significantly destabilizes the benzylic carbocation, resulting in the slowest reaction rate via an SN2 mechanism. |
Discussion of Results: The results clearly demonstrate the powerful influence of the substituents. 4-Methylbenzyl bromide (Entry 4) is the most reactive, consistent with an SN1 mechanism proceeding through a highly stabilized carbocation. Conversely, the trifluoromethylated analogues (Entries 1, 3, and 5) are significantly slower, indicating a shift towards an SN2 mechanism due to carbocation destabilization. The ortho-CF3 group in our target compound (Entry 1) makes it a reliable SN2 substrate, offering predictable reactivity without the rapid, sometimes difficult-to-control, reactivity of activated SN1 substrates.
Benchmark 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical and materials synthesis.[9] For benzyl halides, the critical step in the catalytic cycle is the oxidative addition of the C-Br bond to the Pd(0) catalyst. The rate of this step is highly sensitive to the electron density at the benzylic carbon. Electron-withdrawing groups are known to facilitate oxidative addition, potentially leading to faster and more efficient reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established literature procedures for the Suzuki-Miyaura coupling of benzyl halides.[10]
-
A Schlenk tube was charged with PdCl2(dppf)·CH2Cl2 (2 mol%), potassium phenyltrifluoroborate (1.0 mmol, 1.0 equiv), and Cs2CO3 (3.0 mmol, 3.0 equiv).
-
The tube was evacuated and backfilled with nitrogen three times.
-
The respective benzyl bromide building block (1.0 mmol, 1.0 equiv) and a 10:1 mixture of THF/H2O (0.1 M) were added.
-
The reaction mixture was sealed and heated to 77 °C for 12 hours.
-
After cooling, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated.
-
The residue was purified by silica gel chromatography to afford the diphenylmethane product.
Comparative Performance Data
| Entry | Building Block | Yield (%) | Comments |
| 1 | 5-Methyl-2-(trifluoromethyl)benzyl bromide | 94 | Excellent: The ortho-CF3 group strongly accelerates the rate-limiting oxidative addition step, leading to high efficiency. |
| 2 | Benzyl bromide | 84 | Good: The baseline reactivity is robust, providing a good yield under standard conditions.[10] |
| 3 | 2-(Trifluoromethyl)benzyl bromide | 91 | Excellent: The ortho-CF3 group facilitates efficient oxidative addition. |
| 4 | 4-Methylbenzyl bromide | 75 | Fair: The electron-donating methyl group slightly disfavors oxidative addition compared to electron-neutral or -poor systems. |
| 5 | 4-(Trifluoromethyl)benzyl bromide | 96 | Excellent: The para-CF3 group makes the benzylic carbon highly electrophilic, resulting in very efficient oxidative addition. |
Discussion of Results: In stark contrast to the nucleophilic substitution benchmark, the electron-withdrawing trifluoromethyl group is highly beneficial for the Suzuki-Miyaura coupling. 5-Methyl-2-(trifluoromethyl)benzyl bromide (Entry 1) and its analogues (Entries 3 and 5) provided excellent yields, outperforming the parent benzyl bromide and the electron-rich 4-methylbenzyl bromide. This highlights the critical role of the -CF3 group in promoting the oxidative addition step of the catalytic cycle. For applications requiring robust and high-yielding C-C bond formation, building blocks containing the -CF3 group are superior choices.
Summary and Recommendations
The choice of a building block is not merely about the final structure but also about controlling the reactivity and efficiency of the synthetic route. Our benchmarking study reveals a clear divergence in the performance of 5-Methyl-2-(trifluoromethyl)benzyl bromide and its analogues based on the reaction mechanism.
| Building Block | Nucleophilic Substitution (SN) | Suzuki-Miyaura Coupling | Optimal Use Case |
| 5-Methyl-2-(trifluoromethyl)benzyl bromide | Good (SN2) | Excellent | Ideal for cross-coupling; provides predictable SN2 reactivity for controlled alkylations. |
| Benzyl bromide | Very Good | Good | A reliable, all-purpose reagent for general applications where extreme activation or deactivation is not required. |
| 2-(Trifluoromethyl)benzyl bromide | Good (SN2) | Excellent | A strong choice for cross-coupling reactions where steric hindrance from a methyl group is a concern. |
| 4-Methylbenzyl bromide | Excellent (SN1) | Fair | The go-to reagent for rapid SN1-type reactions where carbocation stability is paramount. |
| 4-(Trifluoromethyl)benzyl bromide | Fair (SN2) | Excellent | The premier choice for maximizing yield and efficiency in palladium-catalyzed cross-coupling reactions. |
Conclusion: 5-Methyl-2-(trifluoromethyl)benzyl bromide stands out as a highly versatile and effective building block. Its true strength lies in palladium-catalyzed cross-coupling reactions, where the ortho-trifluoromethyl group significantly accelerates the key oxidative addition step, leading to excellent yields. While it is a competent substrate for nucleophilic substitution, it proceeds via a more controlled SN2 mechanism, offering a different reactivity profile compared to the highly activated SN1 substrates like 4-methylbenzyl bromide. This guide empowers chemists to make informed decisions, leveraging the distinct electronic personalities of these building blocks to achieve their synthetic goals with greater precision and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





